Product packaging for (1-Methylpiperidin-2-yl)methanamine(Cat. No.:CAS No. 5298-72-6)

(1-Methylpiperidin-2-yl)methanamine

Cat. No.: B1306147
CAS No.: 5298-72-6
M. Wt: 128.22 g/mol
InChI Key: PPUMJZMVFCLQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1-Methylpiperidin-2-yl)methanamine (CAS 5298-72-6) is a piperidine-based chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features both a primary amine and a tertiary amine within its structure, making it a valuable building block for the synthesis of more complex molecules. Its primary research value lies in its role as a key synthetic intermediate for developing ligands that target central nervous system (CNS) receptors. Structural analogs and derivatives of this piperidine compound have been extensively utilized in the design of potent and selective inhibitors for the glycine transporter 1 (GlyT1), a key target for investigating novel treatments for neuropsychiatric disorders such as schizophrenia, Parkinson’s disease, and Alzheimer's disease . Furthermore, the 1-methylpiperidin-2-yl methanamine structure serves as a critical pharmacophore in the development of dual-target ligands for the mu-opioid receptor (MOR) and dopamine D3 receptor (D3R), a promising approach for creating analgesics with potentially reduced addictive liability . Researchers will find this compound, with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol, to be a solid that requires storage in a dark place under an inert atmosphere at room temperature to maintain stability . It is classified with the signal word "Danger" and hazard statement H314, indicating it causes severe skin burns and eye damage. Proper handling and the use of personal protective equipment are essential . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2 B1306147 (1-Methylpiperidin-2-yl)methanamine CAS No. 5298-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylpiperidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-5-3-2-4-7(9)6-8/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUMJZMVFCLQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383314
Record name (1-methylpiperidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5298-72-6
Record name (1-methylpiperidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methylpiperidin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: (1-Methylpiperidin-2-yl)methanamine (CAS No. 5298-72-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific biological activity, detailed experimental protocols, and signaling pathways for (1-Methylpiperidin-2-yl)methanamine (CAS: 5298-72-6) is limited in publicly available scientific literature. This guide provides a comprehensive overview of the compound's known properties and leverages data from structurally related analogs, particularly (1-methylpiperidin-4-yl)methanamine, to offer potential synthetic routes and experimental frameworks. The provided protocols and data should be considered as a starting point for research and adapted as necessary.

Introduction

This compound is a heterocyclic amine containing a piperidine ring N-methylated at position 1 and substituted with a methanamine group at position 2. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active therapeutic agents.[1] This compound serves as a valuable fragment and building block for the synthesis of more complex molecules in drug discovery and chemical biology.[2] Its structural isomers, particularly those with substitution at the 4-position of the piperidine ring, have shown activity as ligands for G-protein coupled receptors (GPCRs), including sigma (σ), histamine, and serotonin receptors.[3]

Chemical Properties

Basic chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 5298-72-6[4][5]
Molecular Formula C₇H₁₆N₂[4]
Molecular Weight 128.22 g/mol [4]
IUPAC Name This compound[4]
SMILES CN1CCCCC1CN[4]
InChIKey PPUMJZMVFCLQBI-UHFFFAOYSA-N[4]

Synthesis Protocols

Proposed Synthesis of this compound

This proposed synthesis involves a three-step process starting from commercially available N-methylpicolinamide.

Step 1: Reduction of N-methylpicolinamide to (pyridin-2-yl)methanamine

  • Reaction: N-methylpicolinamide is reduced to the corresponding amine.

  • Reagents and Conditions: A suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like Tetrahydrofuran (THF), would be appropriate. The reaction is typically performed at reduced temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

  • Work-up: The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution), followed by extraction with an organic solvent and purification.

Step 2: Reduction of the Pyridine Ring to a Piperidine Ring

  • Reaction: The aromatic pyridine ring of (pyridin-2-yl)methanamine is hydrogenated to a piperidine ring.

  • Reagents and Conditions: Catalytic hydrogenation is a standard method for this transformation. A platinum-based catalyst like Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere in an acidic solvent (e.g., acetic acid or ethanol with HCl) is commonly used.

  • Work-up: The catalyst is removed by filtration, and the solvent is removed under reduced pressure. The product is then isolated, potentially as a hydrochloride salt.

Step 3: N-methylation of the Piperidine Nitrogen

  • Reaction: The secondary amine of the piperidine ring is methylated to yield the final product.

  • Reagents and Conditions: The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic and effective method for the exhaustive methylation of amines.

  • Work-up: The reaction mixture is basified and extracted with an organic solvent. The final product is then purified by distillation or chromatography.

A general workflow for this proposed synthesis is depicted below:

G start N-methylpicolinamide step1 Reduction of Amide start->step1 LiAlH4, THF intermediate1 (Pyridin-2-yl)methanamine step1->intermediate1 step2 Pyridine Ring Hydrogenation intermediate1->step2 H2, PtO2, Acid intermediate2 (Piperidin-2-yl)methanamine step2->intermediate2 step3 Eschweiler-Clarke N-Methylation intermediate2->step3 HCOOH, HCHO end This compound step3->end

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Experimental Protocols

As previously noted, specific biological data for this compound is scarce. However, based on the activity of its 4-substituted isomer and other piperidine derivatives, it is plausible that this compound could be screened for activity at various GPCRs.[3] The following section outlines a general experimental protocol for a radioligand binding assay, a common method for assessing the affinity of a compound for a specific receptor. This protocol is adapted from a standard procedure for σ₁ receptor binding assays.[3]

General Radioligand Binding Assay Protocol

Objective: To determine the binding affinity of this compound for a target receptor (e.g., σ₁ receptor).

Materials:

  • Receptor Source: Cell membranes expressing the target receptor (e.g., from a stable cell line or animal tissue).

  • Radioligand: A radioactively labeled ligand with known high affinity for the target receptor (e.g., [³H]-pentazocine for the σ₁ receptor).

  • Non-specific Binding Ligand: An unlabeled ligand at a high concentration to determine non-specific binding (e.g., Haloperidol).

  • Assay Buffer: A buffer solution appropriate for the receptor (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Equipment: 96-well microplates, scintillation vials, scintillation fluid, glass fiber filters, and a cell harvester.

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate to remove cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Radioligand and membrane preparation.

      • Non-specific Binding: Radioligand, membrane preparation, and a high concentration of the non-specific binding ligand.

      • Competition Binding: Radioligand, membrane preparation, and varying concentrations of the test compound.

    • Incubate the plate under conditions optimized for the specific receptor (e.g., 37°C for 90 minutes).

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

A generalized workflow for this experimental protocol is illustrated below:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Receptor Source prep2 Centrifuge and Pellet Membranes prep1->prep2 prep3 Resuspend and Quantify Protein prep2->prep3 assay1 Prepare Assay Plate (Total, Non-specific, Competition) prep3->assay1 assay2 Incubate assay1->assay2 assay3 Filter and Wash assay2->assay3 analysis1 Scintillation Counting assay3->analysis1 analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Determine IC50 and Ki analysis2->analysis3

Caption: General workflow for a radioligand binding assay.

Potential Signaling Pathways

Given the structural similarities to known GPCR ligands, derivatives of this compound could potentially modulate various signaling pathways. For instance, if a derivative were found to be an agonist at a Gαi-coupled receptor, it would be expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Below is a simplified diagram of a generic Gαi-coupled GPCR signaling pathway:

G Ligand Agonist Ligand (e.g., Derivative of 5298-72-6) GPCR Gαi-Coupled Receptor Ligand->GPCR Binds to G_protein Gαiβγ Trimer GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmission) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified Gαi-coupled GPCR signaling pathway.

Conclusion

This compound is a chemical entity with potential for further exploration in medicinal chemistry and drug discovery. While direct biological data is currently limited, its structural features suggest that it could serve as a valuable scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. The synthetic and experimental protocols outlined in this guide, based on closely related analogs, provide a solid foundation for initiating research into the pharmacological profile of this compound and its derivatives. Further investigation is warranted to elucidate its specific biological targets and mechanisms of action.

References

An In-depth Technical Guide on the Chemical Properties of (1-Methylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of (1-Methylpiperidin-2-yl)methanamine, a disubstituted piperidine derivative. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this guide also incorporates data from closely related structural analogs to provide a broader context for its potential characteristics and applications. All quantitative data is presented in structured tables for clarity, and representative experimental methodologies are detailed.

Core Chemical Properties

This compound, with the chemical formula C₇H₁₆N₂, is a heterocyclic amine.[1] Its structure features a piperidine ring N-methylated at position 1 and a methanamine substituent at position 2. This arrangement of functional groups suggests its potential as a building block in medicinal chemistry and materials science.

Physicochemical Data

Quantitative physicochemical data for this compound is largely based on computational predictions available through databases such as PubChem.[1] Experimental data for close analogs are provided for comparison where available.

PropertyValue (for this compound)ReferenceNotes
Molecular Formula C₇H₁₆N₂[1]
Molecular Weight 128.22 g/mol [1]
IUPAC Name This compound[1]
CAS Number 5298-72-6[1]
Boiling Point Predicted: 237.2±10.0 °C[2]Predicted for a similar structure (1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine). Experimental data for the parent compound, 2-(Aminomethyl)piperidine, is 68.3 °C flash point.
Melting Point Not availableData for a related compound, 1-BOC-4-(piperidin-4-yl)-piperazine, is 70-74°C.
Density Predicted: 0.9406 g/mL at 25 °CFor the related compound 2-(Aminomethyl)piperidine.
pKa Predicted: 10.12±0.29[2]Predicted for a similar structure (1-[1-(2-methoxyethyl)piperidin-3-yl]methanamine). The pKa of piperazine is 9.73.[3]
Solubility Not availableThe aqueous solubility of a similar compound, {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine, is estimated to be 10-50 mg/mL.[4]
XLogP3 0.2[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]

Synthesis and Spectroscopic Characterization

Representative Synthetic Pathway

Synthesis 2-Cyanopyridine 2-Cyanopyridine 2-Aminomethylpiperidine 2-Aminomethylpiperidine 2-Cyanopyridine->2-Aminomethylpiperidine Catalytic Hydrogenation (e.g., Co catalyst, H2, 120-230°C, 10-45 MPa) This compound This compound 2-Aminomethylpiperidine->this compound N-Methylation (e.g., Eschweiler-Clarke reaction) Biological_Evaluation cluster_0 In Silico Screening cluster_1 In Vitro Assays cluster_2 In Vivo Studies Target Prediction Target Prediction Receptor Binding Receptor Binding Target Prediction->Receptor Binding ADMET Prediction ADMET Prediction Pharmacokinetics Pharmacokinetics ADMET Prediction->Pharmacokinetics Cell-based Assays Cell-based Assays Receptor Binding->Cell-based Assays Enzyme Inhibition Enzyme Inhibition Enzyme Inhibition->Cell-based Assays Efficacy Models Efficacy Models Cell-based Assays->Efficacy Models Pharmacokinetics->Efficacy Models Toxicology Toxicology Efficacy Models->Toxicology

References

Technical Guide: Structure Elucidation of (1-Methylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

(1-Methylpiperidin-2-yl)methanamine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The structural elucidation of this compound is fundamental for its characterization, quality control, and the interpretation of its biological activity. This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of this compound. Due to the limited availability of public experimental data for this specific molecule, this guide leverages predicted spectroscopic data and established analytical protocols for closely related compounds. Detailed experimental procedures for synthesis and spectroscopic analysis are presented, alongside visual diagrams to illustrate key workflows and pathways.

Chemical Structure and Properties

This compound is a chiral compound containing a tertiary amine within the piperidine ring and a primary amine on the methyl substituent at the 2-position.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₁₆N₂[1]

  • Molecular Weight: 128.22 g/mol [1]

  • SMILES: CN1CCCCC1CN[1]

  • CAS Number: 5298-72-6[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally generated and should be used as a reference for experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment (Tentative)
~2.9 - 3.1m1HH2
~2.7 - 2.9m2H-CH₂NH₂
~2.2 - 2.4s3HN-CH₃
~1.9 - 2.1m1HH6 (axial)
~1.6 - 1.8m1HH6 (equatorial)
~1.2 - 1.6m6HH3, H4, H5
~1.1 - 1.3br s2H-NH₂

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Chemical shifts are referenced to TMS (δ 0.00 ppm). Predicted data is based on standard chemical shift values for similar structural motifs.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment (Tentative)
~65.2C2
~57.1C6
~45.8-CH₂NH₂
~42.3N-CH₃
~30.5C3
~25.8C5
~24.1C4

Solvent: D₂O, Spectrometer Frequency: 101 MHz. Predicted data sourced from NP-MRD.[2]

Table 3: Predicted Mass Spectrometry Data

m/zIonFragmentation Pathway (Postulated)
128.13[M]⁺Molecular Ion
113.11[M-CH₃]⁺Loss of a methyl group
98.10[M-CH₂NH₂]⁺Loss of the aminomethyl group
84.08[C₅H₁₀N]⁺Piperidine ring fragment after cleavage at C2
70.06[C₄H₈N]⁺Further fragmentation of the piperidine ring

Ionization Mode: Electron Ionization (EI). The fragmentation pattern is predicted based on common fragmentation pathways for N-alkylated piperidines.

Experimental Protocols

The following protocols describe a plausible synthetic route and the standard procedures for the spectroscopic analysis of this compound.

Synthesis: Reductive Amination of 1-Methyl-2-piperidinecarboxaldehyde

This protocol outlines a common method for the synthesis of primary amines from aldehydes.

Materials:

  • 1-Methyl-2-piperidinecarboxaldehyde

  • Ammonia (7N solution in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-2-piperidinecarboxaldehyde (1.0 eq) in methanol.

  • To the stirred solution, add a 7N solution of ammonia in methanol (5.0 eq).

  • Stir the mixture at room temperature for 2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: DCM/MeOH with 1% triethylamine) to obtain pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if using a non-deuterated solvent that does not provide a reference signal.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Pulse Width: Calibrated 90-degree pulse.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Pulse Program: Standard proton-decoupled pulse sequence.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • GC Column: A standard non-polar column (e.g., DB-5ms).

  • Injection Mode: Split or splitless, depending on sample concentration.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C) to ensure elution of the compound.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-300.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general workflow for the structural elucidation of this compound.

G A 1-Methyl-2-piperidine- carboxaldehyde B Imine Intermediate A->B + NH3 in MeOH (Imine Formation) C This compound B->C + NaBH4 (Reductive Amination)

Caption: Proposed synthetic pathway for this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis A Proposed Synthesis (e.g., Reductive Amination) B Purification (e.g., Column Chromatography) A->B C Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern B->C D NMR Spectroscopy - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) B->D F Structure Elucidation C->F E 2D NMR (COSY, HSQC, HMBC) - Connectivity D->E E->F

Caption: General workflow for the structure elucidation of the synthesized compound.

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of a plausible synthetic route, such as reductive amination, followed by comprehensive spectroscopic analysis. While experimental data for this specific molecule is not widely published, the predicted data and established methodologies presented in this guide provide a robust framework for its synthesis, characterization, and quality control. This information is crucial for researchers and drug development professionals working with this and related piperidine derivatives.

References

An In-depth Technical Guide to (1-Methylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Methylpiperidin-2-yl)methanamine, a disubstituted piperidine derivative. The document details its chemical properties, provides a representative synthetic pathway, and outlines key analytical data. Given the limited availability of comprehensive experimental data for this specific molecule, this guide leverages data from closely related structural analogs to provide a robust framework for research and development activities.

Core Molecular Information

This compound, identified by the CAS number 5298-72-6, possesses the molecular formula C₇H₁₆N₂ .[1] This structure consists of a piperidine ring N-methylated at position 1 and a methanamine group attached to position 2.

Physicochemical and Computed Properties

The following table summarizes the key computed physicochemical properties of this compound. This data is essential for understanding its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₇H₁₆N₂PubChem[1]
Molecular Weight 128.22 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 5298-72-6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 128.131348519 DaPubChem[1]
Topological Polar Surface Area 29.3 ŲPubChem[1]
LogP (Computed) 0.2PubChem[1]

Synthesis and Experimental Protocols

Representative Synthetic Pathway:

A plausible synthesis can be envisioned starting from 2-piperidinecarboxamide. The amide can be reduced to (piperidin-2-yl)methanamine, followed by N-methylation of the piperidine ring nitrogen. The Eschweiler-Clarke reaction is a standard method for such methylations.

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction (Representative)

This protocol describes the N-methylation of a secondary amine on the piperidine ring, a key step in the synthesis of the target compound from its non-methylated precursor.

  • Reaction Setup: To a solution of (piperidin-2-yl)methanamine (1.0 eq) in a suitable solvent such as methanol, add formaldehyde (excess, e.g., 3.0 eq, as a 37% aqueous solution) and formic acid (excess, e.g., 3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.

G start Start: (Piperidin-2-yl)methanamine reagents Add Formaldehyde and Formic Acid start->reagents Step 1 reflux Heat to Reflux (80-100 °C, 2-6h) reagents->reflux Step 2 monitor Monitor Reaction (TLC or LC-MS) reflux->monitor Step 3 workup Neutralize (NaHCO₃) & Extract (DCM) monitor->workup Step 4 purify Dry, Concentrate & Purify (Chromatography) workup->purify Step 5 end End Product: This compound purify->end Step 6

Caption: Workflow for N-Methylation via Eschweiler-Clarke Reaction.

Spectroscopic and Analytical Data

Comprehensive, publicly accessible spectroscopic data (NMR, IR, MS) for this compound is limited. However, based on its structure, the following spectroscopic characteristics can be anticipated.

SpectroscopyExpected Features
¹H NMR - Aliphatic protons on the piperidine ring (1-3 ppm).- Protons of the aminomethyl group (-CH₂NH₂) adjacent to the chiral center.- A singlet corresponding to the N-methyl group (CH₃) around 2.2-2.5 ppm.- A broad singlet for the primary amine protons (-NH₂).
¹³C NMR - Multiple signals in the aliphatic region (20-60 ppm) corresponding to the piperidine and aminomethyl carbons.- A signal for the N-methyl carbon.
Mass Spectrometry (ESI-MS) - A protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus a proton (approx. 129.14).
IR Spectroscopy - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).- C-H stretching vibrations for the aliphatic groups (around 2800-3000 cm⁻¹).- N-H bending vibrations (around 1600 cm⁻¹).

Structural Relationships and Isomers

This compound is part of a larger family of piperidine-containing compounds. Understanding its relationship to isomers and related structures is crucial for structure-activity relationship (SAR) studies in drug discovery.

G A This compound C₇H₁₆N₂ B N-Methyl-1-(piperidin-2-yl)methanamine C₇H₁₆N₂ A->B Structural Isomer C (1-Methylpiperidin-4-yl)methanamine A->C Positional Isomer E Piperidine Core A->E Contains B->E Contains D 2-(1-Methylpiperidin-4-yl)ethanamine C₈H₁₈N₂ C->D Homolog C->E Contains D->E Contains

Caption: Structural relationships of this compound.

This diagram illustrates the isomeric relationships between the target compound and its analogs, highlighting differences in methyl group placement and side-chain position, which can significantly impact biological activity and physicochemical properties. For instance, N-Methyl-1-(piperidin-2-yl)methanamine is a structural isomer with the same molecular formula.[2]

Safety and Handling

Based on data for structurally related compounds, this compound is expected to be harmful if swallowed or inhaled and may cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a valuable building block for chemical synthesis and drug discovery. While detailed experimental data is sparse, this guide provides a foundational understanding based on its chemical structure and data from related compounds. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and explore its potential applications in medicinal chemistry and materials science. The protocols and data presented herein offer a starting point for researchers aiming to work with this and related piperidine derivatives.

References

An In-depth Technical Guide on the Safety and Handling of (1-Methylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (1-Methylpiperidin-2-yl)methanamine, a key building block in pharmaceutical research and development. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 1-Methyl-2-piperidinemethanamine, 2-(Aminomethyl)-1-methylpiperidine
CAS Number 22795-99-9, 5298-72-6
Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol [1]
Structure (Image of the chemical structure of this compound)

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

GHS Pictograms:

alt text
alt text
alt text

Signal Word: Danger [1]

Hazard Statements:

CodeStatement
H302Harmful if swallowed.[1]
H314Causes severe skin burns and eye damage.[1]
H332Harmful if inhaled.[1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

CodeStatement
P260Do not breathe dust/fume/gas/mist/vapours/spray.[1]
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P264Wash skin thoroughly after handling.[2][3]
P270Do not eat, drink or smoke when using this product.[2][3]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
P301+P317IF SWALLOWED: Get medical help.[2]
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
P302+P352IF ON SKIN: Wash with plenty of water.[2]
P302+P361+P354IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P305+P354+P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER/doctor.[4]
P316Get emergency medical help immediately.[1]
P317Get medical help.[2]
P321Specific treatment (see supplemental first aid instruction on this label).[2]
P330Rinse mouth.[2]
P362+P364Take off contaminated clothing and wash it before reuse.[2]
P363Wash contaminated clothing before reuse.[1]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.[2]
P501Dispose of contents/container to an approved waste disposal plant.[2]

Physical and Chemical Properties

PropertyValue
Appearance Liquid
Boiling Point 50-52 °C (lit.)[5]
Density 0.919 g/mL at 25 °C (lit.)[5]
Refractive Index 1.4670 (lit.)[5]
Solubility Soluble in chloroform and methanol. Slightly soluble in water.[5]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

  • Work in a well-ventilated fume hood.[5]

  • Avoid breathing vapors or mist.[2]

  • Avoid contact with skin, eyes, and clothing.[2][6]

  • Use non-sparking tools and take precautionary measures against static discharge.[2][3]

  • Never add water to this product.[6]

  • Wash hands thoroughly after handling.[2][7]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[2][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3]

  • Store in a corrosives-resistant cabinet, segregated from incompatible materials such as acids and strong oxidizing agents.[7][8]

  • Store locked up.[2][6]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][9]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and an apron.[2][5][9]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[10]

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

Fire-Fighting Measures

This compound is a flammable liquid and vapor.[5]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[3] Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][10]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 5.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[10]

Toxicological Information

This compound is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1]

  • Acute Toxicity:

    • Oral: Harmful if swallowed (Acute Tox. 4).[1]

    • Inhalation: Harmful if inhaled (Acute Tox. 4).[1]

    • Dermal: Data not available.

  • Skin Corrosion/Irritation: Causes severe skin burns (Skin Corr. 1B).[1]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1]

  • Respiratory or Skin Sensitization: Data not available.

  • Germ Cell Mutagenicity: Data not available.

  • Carcinogenicity: Data not available.

  • Reproductive Toxicity: Data not available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]

  • Specific Target Organ Toxicity (Repeated Exposure): Data not available.

  • Aspiration Hazard: Data not available.

Experimental Protocols

Specific toxicological studies for this compound are not publicly available. However, a representative experimental protocol for assessing skin corrosion potential, based on the OECD Test Guideline 431, is described below.

Representative Experimental Protocol: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RhE) Test

Objective: To determine the skin corrosion potential of a test chemical by measuring its effect on cell viability in a reconstructed human epidermis model.

Methodology:

  • Tissue Preparation: Reconstructed human epidermis tissue models (e.g., EpiDerm™, SkinEthic™ RHE) are equilibrated in a culture medium.

  • Test Chemical Application: A precise amount of the test chemical, this compound, is applied topically to the surface of the tissue.

  • Exposure: The tissues are exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).

  • Rinsing: After the exposure period, the test chemical is thoroughly rinsed from the tissue surface.

  • Incubation: The tissues are incubated for a post-exposure period to allow for the development of cytotoxic effects.

  • Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay. In this assay, the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt by mitochondrial dehydrogenases of viable cells is measured spectrophotometrically.

  • Data Analysis: The cell viability of the treated tissues is expressed as a percentage of the viability of the negative control tissues.

  • Classification: The chemical is classified as corrosive or non-corrosive based on the reduction in cell viability at the specified time points, according to the prediction model outlined in the OECD guideline.

Visualizations

The following diagrams illustrate key safety and handling workflows.

SafeHandlingWorkflow cluster_receipt Chemical Receipt cluster_storage Storage cluster_handling Handling cluster_spill Spill Response cluster_disposal Waste Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Verify Verify Label and SDS Inspect->Verify Store Store in Corrosive-Resistant Cabinet Verify->Store If OK Segregate Segregate from Incompatibles Store->Segregate Ventilate Ensure Proper Ventilation Segregate->Ventilate DonPPE Wear Appropriate PPE FumeHood Work in Fume Hood DonPPE->FumeHood Handle Handle with Care FumeHood->Handle Collect Collect Waste in Labeled Container Handle->Collect Evacuate Evacuate Area Contain Contain Spill Evacuate->Contain Neutralize Neutralize/Absorb Contain->Neutralize DisposeSpill Dispose of Waste Neutralize->DisposeSpill DisposeWaste Dispose via Approved Vendor Collect->DisposeWaste

Caption: Safe handling workflow for this compound.

FirstAidResponse cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure Occurs FreshAir Move to Fresh Air Exposure->FreshAir Inhalation RemoveClothing Remove Contaminated Clothing Exposure->RemoveClothing Skin Contact FlushEyes Flush Eyes with Water (15+ min) Exposure->FlushEyes Eye Contact DoNotInduceVomiting Do NOT Induce Vomiting Exposure->DoNotInduceVomiting Ingestion ArtificialRespiration Give Artificial Respiration if Needed FreshAir->ArtificialRespiration MedicalAttention1 Seek Immediate Medical Attention ArtificialRespiration->MedicalAttention1 FlushSkin Flush Skin with Water (15+ min) RemoveClothing->FlushSkin MedicalAttention2 Seek Immediate Medical Attention FlushSkin->MedicalAttention2 RemoveLenses Remove Contact Lenses FlushEyes->RemoveLenses MedicalAttention3 Seek Immediate Medical Attention RemoveLenses->MedicalAttention3 RinseMouth Rinse Mouth with Water DoNotInduceVomiting->RinseMouth MedicalAttention4 Seek Immediate Medical Attention RinseMouth->MedicalAttention4

Caption: First aid response for exposure to this compound.

References

An In-depth Technical Guide to the Chiral Resolution of (1-Methylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylpiperidin-2-yl)methanamine is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate can significantly influence the pharmacological and toxicological properties of the final active pharmaceutical ingredient (API). Therefore, the efficient separation of its enantiomers is of paramount importance. This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of racemic this compound, with a primary focus on the widely applicable method of diastereomeric salt formation and crystallization. Detailed experimental protocols, strategies for method development, and analytical techniques for assessing enantiomeric purity are presented.

Introduction

The separation of enantiomers, a process known as chiral resolution, is a critical step in the development of stereochemically pure drugs. For chiral amines such as this compound, diastereomeric salt formation with a chiral resolving agent is a classical and industrially viable method. This technique exploits the different physicochemical properties, particularly solubility, of the resulting diastereomeric salts, allowing for their separation by fractional crystallization. This guide will delve into the practical aspects of this method, as well as briefly touch upon alternative approaches like enzymatic resolution and preparative chiral chromatography.

Diastereomeric Salt Resolution: A Step-by-Step Approach

The resolution of racemic this compound via diastereomeric salt formation involves three key stages: salt formation, fractional crystallization, and liberation of the free amine.

Selection of the Resolving Agent

The choice of the chiral resolving agent is critical and often requires empirical screening to identify the one that forms diastereomeric salts with a significant difference in solubility. For primary amines like this compound, chiral acids are the resolving agents of choice. Commonly employed and commercially available resolving agents include derivatives of tartaric acid and mandelic acid.

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentChemical StructureNotes
L-(+)-Tartaric acidHOOC-CH(OH)-CH(OH)-COOHReadily available and cost-effective.
D-(-)-Tartaric acidHOOC-CH(OH)-CH(OH)-COOHEnantiomer of L-tartaric acid.
Di-p-toluoyl-L-tartaric acidC₂₀H₁₈O₈Often provides better crystallinity.
Di-p-toluoyl-D-tartaric acidC₂₀H₁₈O₈Enantiomer of the L-form.
L-(+)-Mandelic acidC₆H₅-CH(OH)-COOHCan be effective for a range of amines.
D-(-)-Mandelic acidC₆H₅-CH(OH)-COOHEnantiomer of L-mandelic acid.
Experimental Protocol: Diastereomeric Salt Formation and Crystallization

The following is a generalized protocol that serves as a starting point for the development of a specific resolution process for this compound. Optimization of solvent, temperature, and stoichiometry is crucial for success.

Objective: To selectively crystallize one diastereomeric salt of this compound.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., L-(+)-tartaric acid or D-(-)-mandelic acid)

  • Solvent(s) (e.g., ethanol, methanol, isopropanol, acetone, water, or mixtures thereof)

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Filtration equipment

Procedure:

  • Dissolution: In a suitable flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of the chosen solvent or solvent mixture. Gentle heating may be required to achieve complete dissolution.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent. Slowly add the resolving agent solution to the amine solution with stirring. The formation of a precipitate may occur immediately or upon cooling.

  • Crystallization: The crystallization process can be induced and optimized by:

    • Cooling: Slowly cool the solution to room temperature, followed by further cooling in an ice bath or refrigerator.

    • Concentration: If no crystals form, slowly evaporate the solvent until turbidity is observed, then cool.

    • Seeding: Introduce a small crystal of the desired diastereomeric salt to induce crystallization.

    • Aging: Allow the mixture to stand for a period (hours to days) to maximize crystal growth and yield.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the isolated crystals under vacuum to a constant weight.

Liberation of the Enantiomerically Enriched Free Amine

Once the less soluble diastereomeric salt is isolated, the chiral resolving agent must be removed to yield the desired enantiomer of this compound.

Procedure:

  • Dissolution: Suspend the purified diastereomeric salt in water or a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Basification: Add a base (e.g., 1M NaOH, Na₂CO₃, or NH₄OH) to the suspension with vigorous stirring until the pH is basic (pH > 10). This will neutralize the chiral acid and liberate the free amine.

  • Extraction: Extract the liberated amine into an organic solvent (e.g., dichloromethane, ethyl acetate). Perform multiple extractions to ensure complete recovery.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

Recovery of the Other Enantiomer and the Resolving Agent

The mother liquor from the crystallization step is enriched in the more soluble diastereomeric salt. The other enantiomer of the amine and the resolving agent can be recovered from this solution by following a similar liberation and extraction procedure as described above.

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Isolation of Enantiomer 1 cluster_2 Recovery from Mother Liquor racemic_amine Racemic this compound mixing Mixing & Dissolution racemic_amine->mixing resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->mixing solvent Solvent(s) solvent->mixing crystallization Selective Crystallization (Cooling, Seeding) mixing->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt ((R)-Amine-(L)-Acid or (S)-Amine-(L)-Acid) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (Enriched in more soluble salt) filtration->mother_liquor Liquid liberation1 Liberation of Free Amine (Basification & Extraction) less_soluble_salt->liberation1 enantiomer1 Enantiomerically Enriched This compound (e.g., R-enantiomer) liberation1->enantiomer1 liberation2 Liberation of Free Amine & Resolving Agent mother_liquor->liberation2 enantiomer2 Other Enantiomer (e.g., S-enantiomer) liberation2->enantiomer2 recovered_agent Recovered Resolving Agent liberation2->recovered_agent Enzymatic_Resolution racemic_amine Racemic N-Protected This compound reaction Selective Acylation racemic_amine->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction enzyme Enzyme (Lipase) enzyme->reaction separation Separation (Chromatography or Extraction) reaction->separation unreacted_enantiomer Unreacted Enantiomer (e.g., R-enantiomer) separation->unreacted_enantiomer acylated_enantiomer Acylated Enantiomer (e.g., S-enantiomer) separation->acylated_enantiomer

Reactivity of the primary amine in (1-Methylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Primary Amine in (1-Methylpiperidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable physicochemical properties and ability to interact with a diverse range of biological targets.[1][2] this compound combines this important heterocycle with a reactive primary aminomethyl side chain, presenting a versatile building block for synthetic elaboration. The primary amine serves as a key nucleophilic handle for a variety of chemical transformations, enabling the systematic modification of the molecule's structure to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles. This guide provides a comprehensive overview of the core reactivity of the primary amine in this compound, including detailed experimental protocols for key transformations and quantitative data summaries.

Introduction: Structural Features and Reactivity Overview

This compound, with the chemical formula C₇H₁₆N₂, features a chiral center at the C2 position of the N-methylated piperidine ring, to which an aminomethyl group is attached. The molecule possesses two nitrogen atoms: a tertiary amine within the piperidine ring and a primary amine at the terminus of the methyl side chain.

The reactivity of this compound is dominated by the lone pair of electrons on the primary amine's nitrogen atom, which confers both basicity and nucleophilicity.[3] This allows the molecule to readily participate in a wide array of chemical reactions. The primary reactions involving this functional group are:

  • N-Acylation: Reaction with acylating agents to form stable amide bonds.

  • N-Alkylation: Reaction with alkyl halides or other electrophiles to form secondary amines.

  • Schiff Base Formation: Condensation with aldehydes or ketones to yield imines.

  • Reductive Amination: Reaction with carbonyl compounds in the presence of a reducing agent to form secondary or tertiary amines.[4]

These transformations are fundamental in drug discovery for generating compound libraries and introducing functional groups that can modulate biological activity, solubility, and metabolic stability.[5]

Synthesis Pathway Overview

While specific literature on the synthesis of this compound is scarce, a plausible and efficient route can be extrapolated from synthetic methods for related piperidine derivatives.[6][7] A common strategy involves the reductive amination of a suitable N-protected piperidine-2-carboxaldehyde with ammonia, followed by N-methylation of the piperidine ring nitrogen if not already present.

Start N-Protected Piperidine-2-carboxaldehyde Step1 Reductive Amination (e.g., NH₃, NaBH(OAc)₃) Start->Step1 Intermediate N-Protected (Piperidin-2-yl)methanamine Step1->Intermediate Step2 Deprotection (e.g., TFA or HCl) Intermediate->Step2 Intermediate2 (Piperidin-2-yl)methanamine Step2->Intermediate2 Step3 N-Methylation (e.g., Formaldehyde, Formic Acid Eschweiler-Clarke Reaction) Intermediate2->Step3 End This compound Step3->End

Caption: General synthetic workflow for this compound.

Core Reactivity and Experimental Protocols

The exocyclic primary amine is significantly more nucleophilic and less sterically hindered than the tertiary amine within the piperidine ring, ensuring high selectivity in the following reactions.

N-Acylation to Form Amides

N-acylation is a robust method for introducing an amide functional group, which can participate in hydrogen bonding and enhance metabolic stability.[5] The reaction proceeds via nucleophilic addition-elimination between the primary amine and an acylating agent like an acyl chloride or acid anhydride.[3]

General Experimental Workflow: N-Acylation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Amine (1.0 eq) in Anhydrous DCM B Add Base (1.5 eq) (e.g., TEA, DIPEA) A->B C Cool to 0 °C B->C D Add Acyl Chloride (1.1 eq) Dropwise C->D E Warm to RT Stir for 2-16h D->E F Monitor by TLC/LC-MS E->F G Quench with aq. NaHCO₃ F->G H Extract with DCM G->H I Purify via Chromatography H->I

Caption: General workflow for the N-acylation of the starting material.[5]

Detailed Protocol: Synthesis of N-((1-Methylpiperidin-2-yl)methyl)acetamide

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (TEA) (1.5 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.[5]

Table 1: Representative N-Acylation Reactions

Acylating AgentBaseSolventTime (h)Typical Yield (%)
Acetyl ChlorideTEADCM390-98%
Benzoyl ChlorideDIPEADCM588-95%
Acetic AnhydridePyridineDCM485-93%
Isobutyryl ChlorideTEATHF390-96%
N-Alkylation

N-alkylation introduces substituents that can modulate a compound's lipophilicity and steric profile. The primary amine can be selectively alkylated in the presence of a mild base to form a secondary amine. Further substitution to a tertiary amine is possible but requires harsher conditions.

Detailed Protocol: Synthesis of N-Benzyl-(1-methylpiperidin-2-yl)methanamine

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF (approx. 0.1 M).

  • Addition of Base and Reagent: Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq), followed by benzyl bromide (1.2 eq).

  • Reaction: Heat the mixture to 60 °C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter off the base. Dilute the filtrate with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Table 2: Representative N-Alkylation Reactions

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Benzyl BromideK₂CO₃Acetonitrile6075-85%
Ethyl IodideK₂CO₃DMFRT80-90%
Methyl IodideK₂CO₃AcetonitrileRT>90% (risk of over-alkylation)
Propargyl BromideDIPEATHF4070-80%
Schiff Base Formation

The condensation of the primary amine with an aldehyde or ketone provides a facile route to imines (Schiff bases), which are versatile intermediates themselves or can be the final target.[8] The reaction is typically catalyzed by a weak acid and involves the removal of water.

Detailed Protocol: Synthesis of (E)-N-(Phenylmethylene)-(1-methylpiperidin-2-yl)methanamine

  • Reaction Setup: Dissolve this compound (1.0 eq, 10 mmol) and benzaldehyde (1.0 eq, 10 mmol) in ethanol (50 mL).

  • Catalysis: Add a few drops of glacial acetic acid to the mixture.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the formation of the imine by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The crystalline product, if it precipitates, can be filtered, washed with cold ethanol, and dried. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure Schiff base.

Table 3: Representative Schiff Base Formations

Carbonyl CompoundSolventCatalystTime (h)Typical Yield (%)
BenzaldehydeEthanolAcetic Acid385-95%
4-ChlorobenzaldehydeEthanolAcetic Acid390-98%
SalicylaldehydeMethanolNone2>95%
AcetoneToluenep-TSA (cat.)6 (Dean-Stark)60-70%

Applications in Medicinal Chemistry and Drug Development

The functionalization of the primary amine in this compound is a powerful strategy in drug discovery. The piperidine scaffold is a key component in molecules targeting G-protein coupled receptors (GPCRs) and various enzymes in the central nervous system.[2][9]

Logical Relationship: From Scaffold to Drug Candidate

Scaffold This compound (Core Scaffold) Reactions Primary Amine Reactions (Acylation, Alkylation, etc.) Scaffold->Reactions Library Diverse Compound Library Reactions->Library Screening High-Throughput Screening (Biological Assays) Library->Screening SAR SAR & Property Optimization (e.g., Potency, ADME) Screening->SAR Candidate Drug Candidate SAR->Candidate

Caption: Role of primary amine reactivity in the drug discovery process.

By employing the reactions described, medicinal chemists can:

  • Generate Diverse Libraries: Create a wide array of analogues for screening against biological targets.

  • Modulate Pharmacodynamics: Introduce functional groups that form specific interactions (e.g., hydrogen bonds, ionic bonds) with a target receptor or enzyme, thereby enhancing potency and selectivity.

  • Optimize Pharmacokinetics: Modify properties such as solubility, lipophilicity (LogP), and metabolic stability to improve the drug-like characteristics of a lead compound.

Conclusion

This compound is a valuable building block for chemical synthesis, primarily due to the versatile reactivity of its terminal primary amine. The ability to selectively and efficiently perform N-acylation, N-alkylation, and Schiff base formation provides researchers with a robust toolkit for creating novel molecular entities. The protocols and data presented in this guide offer a foundational framework for professionals in drug development to leverage this scaffold in the design and synthesis of next-generation therapeutics.

References

(1-Methylpiperidin-2-yl)methanamine solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of (1-Methylpiperidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted piperidine derivative with potential applications in pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its advancement as a drug candidate. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound based on data from structurally related compounds. Furthermore, it outlines detailed experimental protocols for the systematic determination of its solubility in various solvent systems and its intrinsic stability under forced degradation conditions, in accordance with ICH guidelines. This document is intended to serve as a valuable resource for researchers and developers working with this and similar molecules.

Introduction

Predicted Physicochemical Properties

Based on its structure and data from similar compounds like N-methylpiperidine and other piperidine derivatives, the following properties for this compound can be predicted.

PropertyPredicted Value/CharacteristicReference/Justification
Molecular Weight 128.22 g/mol PubChem CID: 2794677[1]
pKa Estimated to be in the range of 9-11 for the primary amine and 8-10 for the tertiary amineBased on typical pKa values for primary and tertiary amines.
LogP 0.2 (Predicted)PubChem CID: 2794677[1]
Appearance Likely a colorless to pale yellow liquid at room temperatureBased on similar small amine molecules.
Water Solubility Expected to be miscible or highly solubleThe presence of two amine groups allows for hydrogen bonding with water. N-methylpiperidine is miscible with water[1].
Organic Solvent Solubility Expected to be soluble in polar organic solvents (e.g., methanol, ethanol) and potentially soluble in less polar solvents (e.g., chloroform, dichloromethane).N-methylpiperidine is soluble in polar organic solvents[1].

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor in its absorption and bioavailability. The dual amine functionalities of this compound suggest a pH-dependent aqueous solubility.

Predicted Solubility

The following table summarizes the predicted solubility of this compound in various solvents.

SolventPredicted SolubilityRationale
Water MiscibleThe two amine groups can act as hydrogen bond acceptors and donors, facilitating interaction with water molecules. Similar compounds like piperidine are highly soluble in water.
Acidic Buffer (e.g., pH 2) HighProtonation of the amine groups to form soluble salts will significantly increase aqueous solubility.
Basic Buffer (e.g., pH 10) Moderate to LowIn a basic medium, the compound will exist predominantly in its free base form, which is generally less water-soluble than the corresponding salt form.
Methanol/Ethanol HighPolar protic solvents that can hydrogen bond with the amine groups.
Dichloromethane (DCM) SolubleA polar aprotic solvent that should effectively solvate the molecule.
Hexane LowA non-polar solvent with limited ability to interact with the polar amine groups.
Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound.

Objective: To determine the solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected solvents (e.g., water, pH-adjusted buffers, methanol, ethanol, dichloromethane, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • HPLC or GC system with a suitable detector for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be visible.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant (the clear saturated solution) without disturbing the solid. Dilute the collected sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / Volume of supernatant taken

Visualization of Solubility Determination Workflow:

G Workflow for Solubility Determination A Add excess compound to solvent in vials B Equilibrate on shaker at constant temperature A->B C Separate solid and liquid phases (centrifugation) B->C D Collect and dilute supernatant C->D E Quantify concentration (HPLC/GC) D->E F Calculate solubility E->F

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile

Assessing the intrinsic stability of a drug candidate is a regulatory requirement and is essential for determining appropriate storage conditions and shelf-life. Forced degradation studies are performed to identify potential degradation products and pathways.

Predicted Stability

Amines are susceptible to degradation under various conditions:

  • Oxidative Degradation: The lone pair of electrons on the nitrogen atoms makes them susceptible to oxidation, potentially forming N-oxides or other degradation products.

  • Acidic/Basic Hydrolysis: While the core piperidine ring is generally stable to hydrolysis, extreme pH conditions at elevated temperatures could potentially lead to ring-opening or other reactions, although this is less likely for a saturated heterocycle.

  • Thermal Degradation: At high temperatures, decomposition can occur, leading to the formation of volatile byproducts.

  • Photostability: Exposure to UV or visible light can sometimes induce degradation, especially in the presence of photosensitizers.

Experimental Protocol for Forced Degradation Studies

This protocol is based on the ICH guideline Q1A(R2) for stability testing.

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to support the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Temperature-controlled ovens

  • Photostability chamber

  • pH meter

  • Validated stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity)

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of HCl solution to the sample solution. Store at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., up to 7 days).

    • Base Hydrolysis: Add an equal volume of NaOH solution to the sample solution. Store at an elevated temperature (e.g., 60-80 °C) for a specified period.

    • Oxidation: Add an equal volume of H₂O₂ solution to the sample solution. Store at room temperature for a specified period.

    • Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Withdraw samples at appropriate time points (e.g., 0, 6, 24, 48 hours, and 7 days).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with a control sample (stored at 4 °C in the dark), using the stability-indicating HPLC method.

    • Assess the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

    • Perform peak purity analysis for the parent peak to ensure it is not co-eluting with any degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Characterize the major degradation products if possible (e.g., using LC-MS).

Forced Degradation Conditions Summary:

Stress ConditionReagent/ParameterTypical Conditions
Acid Hydrolysis Hydrochloric Acid or Sulfuric Acid0.1 M - 1 M, RT to 80 °C
Base Hydrolysis Sodium Hydroxide or Potassium Hydroxide0.1 M - 1 M, RT to 80 °C
Oxidation Hydrogen Peroxide3% - 30%, RT
Thermal Degradation Heat (Solid and Solution)60 °C - 100 °C
Photostability Light (ICH Q1B)1.2 million lux-hours (visible), 200 W-hr/m² (UV)

Visualization of Forced Degradation Workflow:

G Workflow for Forced Degradation Study cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze samples by stability-indicating HPLC Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Prep Prepare stock solution of compound Prep->Acid Prep->Base Prep->Oxidation Prep->Thermal Prep->Photo Data Evaluate degradation and identify degradants Analysis->Data

Caption: Workflow for conducting a forced degradation stability study.

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound, based on its chemical structure and data from related compounds. The outlined experimental protocols offer a systematic approach for the empirical determination of these critical physicochemical properties. The successful execution of these studies will be instrumental in the formulation development, establishment of appropriate storage conditions, and overall progression of this compound as a potential therapeutic agent. It is imperative that these predicted properties are confirmed through rigorous experimental investigation as described herein.

References

Methodological & Application

Synthesis of (1-Methylpiperidin-2-yl)methanamine: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of (1-methylpiperidin-2-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in many biologically active compounds, and this specific derivative offers a primary amine for further functionalization. The synthesis is a two-step process commencing with the catalytic hydrogenation of 2-cyanopyridine to yield 2-aminomethylpiperidine, followed by N-methylation to produce the target compound.

Experimental Protocols

This synthesis is performed in two sequential steps:

Step 1: Synthesis of 2-Aminomethylpiperidine via Catalytic Hydrogenation

This procedure follows the general principles of pyridine ring reduction and nitrile hydrogenation.[1][2]

Materials:

  • 2-Cyanopyridine

  • Cobalt-containing catalyst (e.g., Raney Cobalt) or Nickel-based catalyst (e.g., Ra-Ni)[1]

  • Solvent (e.g., Ethanol, Ammonia)[1]

  • Hydrogen gas (H₂)

  • High-pressure autoclave/reactor

Procedure:

  • In a high-pressure reactor, a solution of 2-cyanopyridine in a suitable solvent (e.g., ethanol) is prepared.

  • The catalyst (e.g., a cobalt-containing catalyst) is carefully added to the solution.[2]

  • The reactor is sealed and purged with nitrogen, followed by hydrogen gas.

  • The reaction mixture is heated to a temperature between 120°C and 230°C, and the hydrogen pressure is raised to between 10 and 45 MPa.[2] The reaction can be carried out in a single stage or in two stages with varying temperature and pressure.[2]

  • The reaction is monitored for hydrogen uptake to determine completion.

  • Upon completion, the reactor is cooled, and the pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure to yield crude 2-aminomethylpiperidine, which can be purified by distillation.[1]

Step 2: Synthesis of this compound via Eschweiler-Clarke Reaction

This N-methylation procedure is a classic method for the methylation of primary and secondary amines.[3]

Materials:

  • 2-Aminomethylpiperidine

  • Formaldehyde (37 wt. % in H₂O)

  • Formic acid

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • To a round-bottom flask containing 2-aminomethylpiperidine, add formaldehyde solution followed by the careful addition of formic acid.[3]

  • The reaction mixture is heated at approximately 85°C for several hours.[3]

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After cooling to room temperature, the reaction mixture is basified to a pH greater than 12 with a sodium hydroxide solution.[3]

  • The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether).[3]

  • The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The final product, this compound, can be purified by distillation.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

StepReactionKey ReagentsCatalystTemperature (°C)Pressure (MPa)Typical Yield (%)
1Catalytic Hydrogenation2-Cyanopyridine, H₂Cobalt-based or Nickel-based120 - 23010 - 4552 - 97[1]
2N-Methylation (Eschweiler-Clarke)2-Aminomethylpiperidine, Formaldehyde, Formic AcidNone~85AtmosphericHigh (typically >80%)

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₇H₁₆N₂
Molecular Weight128.22 g/mol [4]
AppearanceColorless to pale yellow liquid
Boiling PointData not available in search results
IUPAC NameThis compound[4]
CAS Number5298-72-6[4]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Catalytic Hydrogenation cluster_step2 Step 2: N-Methylation Start1 2-Cyanopyridine Reagents1 H₂, Catalyst (Co or Ni) Start1->Reagents1 Reaction1 High Temperature & Pressure Hydrogenation Start1->Reaction1 Reagents1->Reaction1 Workup1 Filtration & Solvent Removal Reaction1->Workup1 Product1 2-Aminomethylpiperidine Workup1->Product1 Reagents2 Formaldehyde, Formic Acid Product1->Reagents2 Reaction2 Eschweiler-Clarke Reaction Product1->Reaction2 Reagents2->Reaction2 Workup2 Basification & Extraction Reaction2->Workup2 Product2 This compound Workup2->Product2 LogicalRelationship Start Starting Material: 2-Cyanopyridine Intermediate Intermediate: 2-Aminomethylpiperidine Start->Intermediate Catalytic Hydrogenation FinalProduct Final Product: This compound Intermediate->FinalProduct N-Methylation (Eschweiler-Clarke)

References

Application Notes and Protocols for N-acylation of (1-Methylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylpiperidin-2-yl)methanamine is a valuable building block in medicinal chemistry, featuring a primary amine that serves as a key handle for synthetic modification. The N-acylation of this primary amine to form an amide bond is a fundamental transformation used to introduce a wide variety of functional groups. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs, potentially influencing properties such as target affinity, selectivity, and pharmacokinetic profiles. The resulting N-acyl derivatives are of significant interest in the development of novel therapeutics.

These application notes provide detailed protocols for the N-acylation of this compound using common acylating agents, including acyl chlorides and acid anhydrides.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of primary amines on piperidine scaffolds, based on analogous reactions. The yields and reaction times are illustrative and may vary depending on the specific acylating agent and substrate.

EntryAcylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
1Benzoyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)0 to RT2-485-95 (estimated)
2Acetyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)0 to RT1-390-98 (estimated)
3Acetic AnhydrideN,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)RT2-1690-99 (estimated)
4Isobutyryl ChlorideTriethylamine (TEA)Dichloromethane (DCM)0 to RT2-580-90 (estimated)

Note: The quantitative data presented are based on established protocols for structurally similar primary amines, such as 1-Boc-4-(aminomethyl)piperidine and N-Methyl-1-(1-methylpiperidin-4-yl)methanamine, due to a lack of specific published data for this compound. Actual yields may vary.

Experimental Protocols

Protocol 1: N-Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)

This protocol describes the reaction of this compound with an acyl chloride in the presence of a tertiary amine base to neutralize the HCl byproduct generated during the reaction.

Materials:

  • This compound

  • Acyl Chloride (e.g., Benzoyl Chloride, 1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask, add the base (TEA or DIPEA, 1.5 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath with stirring. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.

Protocol 2: N-Acylation using an Acid Anhydride (e.g., Acetic Anhydride)

This protocol details the N-acylation using an acid anhydride, which offers an alternative to acyl chlorides, often with milder reaction conditions.

Materials:

  • This compound

  • Acid Anhydride (e.g., Acetic Anhydride, 1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF (approx. 0.1 M). Add the base (TEA or DIPEA, 1.5 eq).

  • Addition of Acylating Agent: Add the acid anhydride (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by adding water. If DCM is used as the solvent, separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine. If DMF is the solvent, extract the product with a suitable organic solvent (e.g., ethyl acetate), then wash the organic phase as described.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel if necessary.

Mandatory Visualization

N_Acylation_Workflow start Start: this compound reagents Dissolve in Anhydrous Solvent (DCM or DMF) Add Base (TEA or DIPEA) start->reagents cooling Cool to 0 °C (for Acyl Chlorides) reagents->cooling addition Add Acylating Agent (Acyl Chloride or Acid Anhydride) reagents->addition For Acid Anhydrides cooling->addition reaction Reaction at RT (2-16 h) addition->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Aqueous Workup (NaHCO₃, Water, Brine) monitoring->workup Upon Completion purification Dry, Concentrate & Purify (Chromatography) workup->purification product Final Product: N-Acyl Derivative purification->product

Caption: General workflow for the N-acylation of this compound.

(1-Methylpiperidin-2-yl)methanamine: Application Notes and Protocols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylpiperidin-2-yl)methanamine is a chiral saturated heterocyclic scaffold that, while not extensively documented as a therapeutic agent itself, belongs to the broader class of 2-(aminomethyl)piperidine derivatives. This structural motif is of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of compounds targeting a range of biological entities, most notably as potent and selective kappa opioid receptor antagonists. The piperidine ring offers a desirable pharmacokinetic profile and a three-dimensional structure that can be strategically modified to optimize ligand-receptor interactions.

This document provides an overview of the applications of the 2-(aminomethyl)piperidine scaffold, with a focus on its use in the development of kappa opioid receptor antagonists. Detailed experimental protocols for the synthesis of representative compounds and a summary of their biological activities are presented to guide researchers in this area.

Key Applications in Medicinal Chemistry

The primary therapeutic application for derivatives of the 2-(aminomethyl)piperidine scaffold is in the modulation of the kappa opioid receptor (KOR) . KOR antagonists are being investigated for the treatment of a variety of central nervous system (CNS) disorders, including:

  • Depression and Anxiety: KOR activation is associated with dysphoria and stress, and antagonists have shown antidepressant and anxiolytic effects in preclinical models.

  • Addiction and Substance Abuse Disorders: By blocking the dysphoric effects of drug withdrawal, KOR antagonists may help reduce relapse in addiction.

  • Pain Management: While mu-opioid receptor agonists are the gold standard for pain relief, they come with significant side effects. KOR modulators offer an alternative or adjunctive therapeutic strategy.

One of the most well-characterized derivatives is (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine . This compound and its analogs have demonstrated high affinity and selectivity for the kappa opioid receptor.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities and in vivo analgesic potencies of a series of 2-(aminomethyl)piperidine derivatives as kappa opioid receptor ligands. The data highlights the structure-activity relationship (SAR) for this class of compounds.

Compound IDR (Substitution on Phenylacetyl)R' (Amine at 2-position)KOR Ki (nM)MOR Ki (nM)DOR Ki (nM)Mouse Tail Flick ED50 (mg/kg, s.c.)
1 3,4-dichloroPyrrolidine0.24>1000>10000.05
2 4-trifluoromethylPyrrolidine0.57>1000>1000Not Reported
3 HPyrrolidine10.2>1000>1000Not Reported
4 3,4-dichloroDimethylamine1.2>1000>10000.47 (abdominal constriction)
5 3,4-dichloroPiperidine0.8>1000>1000Not Reported

Experimental Protocols

General Synthesis of 1-(Arylacetyl)-2-(aminomethyl)piperidine Derivatives

This protocol describes a general method for the synthesis of kappa opioid receptor antagonists based on the 2-(aminomethyl)piperidine scaffold.

Step 1: Synthesis of (S)-2-(Aminomethyl)piperidine

The chiral starting material, (S)-2-(aminomethyl)piperidine, can be synthesized from (S)-pipecolic acid.

  • Protection of the Piperidine Nitrogen: (S)-pipecolic acid is protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc), using di-tert-butyl dicarbonate (Boc)2O in the presence of a base like sodium hydroxide.

  • Amide Formation: The carboxylic acid of the Boc-protected pipecolic acid is converted to a primary amide using a coupling agent like isobutyl chloroformate followed by reaction with ammonia.

  • Reduction of the Amide: The primary amide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield (S)-2-(aminomethyl)piperidine.

Step 2: N-Acylation with Substituted Phenylacetic Acids

  • Reaction Setup: To a solution of the desired substituted phenylacetic acid (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Addition of Amine: To this activated acid solution, add a solution of (S)-2-(aminomethyl)piperidine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents) in the same anhydrous solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-(arylacetyl)-2-(aminomethyl)piperidine derivative.

Step 3: (Optional) N-Alkylation of the Exocyclic Amine

For derivatives with a tertiary exocyclic amine (e.g., pyrrolidine), a secondary amine precursor is first synthesized and then alkylated.

  • Reductive Amination: The primary amine from Step 1 can be reacted with a cyclic ketone (e.g., cyclopentanone to form a pyrrolidine ring after reduction) via reductive amination using a reducing agent like sodium triacetoxyborohydride.

  • N-Acylation: The resulting secondary amine is then acylated with the desired phenylacetic acid as described in Step 2.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the kappa opioid receptor signaling pathway and a general experimental workflow for the synthesis and evaluation of 2-(aminomethyl)piperidine derivatives.

Kappa_Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_effects Cellular Effects KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP produces Ca_influx Ca2+ Influx Ca_channel->Ca_influx K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Antagonist This compound Derivative (Antagonist) Antagonist->KOR Blocks Agonist Dynorphin (Agonist) Agonist->KOR Activates Neuronal_activity Decreased Neuronal Excitability Reduced Neurotransmitter\nRelease Reduced Neurotransmitter Release Ca_influx->Reduced Neurotransmitter\nRelease Reduced Cellular\nExcitability Reduced Cellular Excitability K_efflux->Reduced Cellular\nExcitability

Caption: Kappa Opioid Receptor Signaling Pathway.

Synthesis_and_Evaluation_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Material ((S)-Pipecolic Acid) Intermediate Key Intermediate ((S)-2-(Aminomethyl)piperidine) Start->Intermediate Derivatization Derivatization (N-Acylation / N-Alkylation) Intermediate->Derivatization Final_Compound Final Compound Library Derivatization->Final_Compound In_vitro In Vitro Assays (Receptor Binding, Functional Assays) Final_Compound->In_vitro In_vivo In Vivo Models (Pain, Depression, Addiction) In_vitro->In_vivo SAR Structure-Activity Relationship (SAR) Analysis In_vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization Iterative Design

Caption: Drug Discovery Workflow.

Application Notes and Protocols for (1-Methylpiperidin-2-yl)methanamine as a Potential GPCR Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological data for (1-Methylpiperidin-2-yl)methanamine is not extensively available in published literature. The following application notes and protocols are based on the known activities of structurally similar piperidine derivatives and serve as a framework for its investigation as a G-Protein Coupled Receptor (GPCR) ligand.

Introduction

This compound is a heterocyclic organic compound featuring a piperidine ring, a prevalent scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets. The piperidine moiety is a key structural feature in numerous approved drugs that target GPCRs, ion channels, and transporters, valued for its ability to confer favorable pharmacokinetic properties and act as a versatile framework for pharmacophoric elements.[1] This document provides a guide for researchers, scientists, and drug development professionals on the potential application of this compound as a GPCR ligand and outlines protocols for its characterization.

Based on the pharmacology of its structural analogs, this compound is inferred to have potential interactions with several GPCR families, most notably serotonergic and opioid receptors. For instance, derivatives of 4-aminomethyl piperidine have shown potential as µ-opioid receptor (MOR) agonists.[1] Additionally, the N-methylpiperidine scaffold is a component of potent 5-hydroxytryptamine (5-HT)₂A receptor inverse agonists, such as ACP-103, suggesting a possible role in modulating serotonergic pathways.[1][2]

Potential Signaling Pathways

Given the potential interaction of this compound with G-protein coupled receptors like the µ-opioid and 5-HT₂A receptors, it may modulate key intracellular signaling cascades.

  • Gαi/o-Coupled Pathway (e.g., µ-Opioid Receptor): Activation of Gαi/o-coupled receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway also involves the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels.

  • Gαq/11-Coupled Pathway (e.g., 5-HT₂A Receptor): Activation of Gαq/11-coupled receptors stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Below are diagrams illustrating these potential signaling pathways.

Gi_Coupled_Pathway Ligand This compound GPCR Gαi/o-Coupled Receptor (e.g., µ-Opioid Receptor) Ligand->GPCR Binds G_Protein Gαi/oβγ GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response Leads to ATP ATP ATP->AC

Caption: Gαi/o-Coupled Signaling Pathway.

Gq_Coupled_Pathway Ligand This compound GPCR Gαq/11-Coupled Receptor (e.g., 5-HT2A Receptor) Ligand->GPCR Binds G_Protein Gαq/11βγ GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC Ca_Release ↑ Intracellular [Ca²⁺] IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the target GPCR Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand stock (e.g., [³H]DAMGO for MOR) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Incubate Filter Separate bound from free radioligand via rapid filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify bound radioactivity using a scintillation counter Wash->Count Analyze Calculate IC₅₀ and Kᵢ values using non-linear regression Count->Analyze

References

Application Notes and Protocols for (1-Methylpiperidin-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activities of (1-Methylpiperidin-2-yl)methanamine derivatives, with a focus on their potential therapeutic applications. Detailed experimental protocols for key biological assays are included, along with a summary of relevant quantitative data and visual representations of associated signaling pathways and experimental workflows.

Introduction

This compound is a chiral synthetic building block belonging to the broader class of piperidine derivatives. Piperidines are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.[1] While much of the existing research on N-methylpiperidine methanamine derivatives has focused on the 4-substituted isomer, the 2-substituted scaffold offers unique stereochemical and conformational properties that can be exploited for the development of novel therapeutic agents.

The biological activities of this compound derivatives are not extensively documented in publicly available literature. However, based on the broader class of piperidine-containing compounds, they are anticipated to exhibit activity as modulators of central nervous system (CNS) receptors, in particular sigma (σ) receptors, and may possess anti-inflammatory and antinociceptive properties.[2][3][4]

Biological Activities and Potential Applications

Sigma (σ) Receptor Modulation

Sigma receptors, comprising two subtypes (σ₁ and σ₂), are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.[5] They are implicated in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders.[2][5] Piperidine derivatives are a well-established class of sigma receptor ligands.[2][6]

Application: The development of selective σ₁ receptor antagonists is a promising strategy for the treatment of neuropathic pain.[4][7] Derivatives of this compound could be synthesized and screened for their affinity and selectivity towards sigma receptors to identify novel analgesic candidates.

Anti-Inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with significant side effects.[8] Several classes of piperidine derivatives have demonstrated anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory mediators.[3][8][9]

Application: this compound derivatives can be investigated for their potential to reduce inflammation in various in vivo models, such as carrageenan-induced paw edema.[3][8] Lead compounds could be further evaluated for their mechanism of action, for example, by assessing their impact on the production of inflammatory cytokines like TNF-α and IL-6.

Antinociceptive Effects

Pain, particularly chronic and neuropathic pain, remains a significant therapeutic challenge. The development of new analgesics with improved efficacy and safety profiles is a critical area of research.[10] Piperidine-based compounds have been explored as potential analgesics, often targeting opioid and sigma receptors.[4][11]

Application: Derivatives of this compound can be evaluated for their ability to alleviate pain in various animal models, including the formalin test for tonic pain and the chronic constriction injury (CCI) model for neuropathic pain.[7][12]

Quantitative Data Summary

The following tables summarize representative quantitative data for various piperidine derivatives, highlighting their biological activities. It is important to note that this data is for structurally related compounds and serves as a reference for the potential activity of this compound derivatives.

Table 1: Sigma Receptor Binding Affinities of Representative Piperidine Derivatives

Compound IDDerivative Classσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₂/σ₁)
Compound A N-Benzyl-4-cyano-4-phenylpiperidine0.416561600
Compound B N-Propylphenyl-4-cyano-4-phenylpiperidine0.3563180
Compound C 2-[4-(Benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.2>10,000>3125
Haloperidol Reference Compound2.53.81.52

Data adapted from references[2][6].

Table 2: In Vivo Efficacy of Representative Piperidine Derivatives in Pain Models

Compound IDDerivative ClassPain ModelRouteED₅₀ (mg/kg)
Compound 52 BenzylpiperidineAbdominal Contraction (mice)i.p.4.04
Compound 52 Carrageenan-induced Inflammatory Pain (mice)i.p.6.88
Compound 15 Formalin Test (mice)i.p.3-60 (dose-dependent effect)
Compound 15 Chronic Constriction Injury (mice)i.p.10-60 (dose-dependent effect)

Data adapted from references[4][7].

Experimental Protocols

Protocol 1: Sigma Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for σ₁ and σ₂ receptors.[2][5][6]

Materials:

  • Receptor Source: Rat brain homogenates (minus cerebellum).

  • Radioligands:

    • For σ₁ receptors: --INVALID-LINK---Pentazocine (specific activity ~30-60 Ci/mmol).

    • For σ₂ receptors: [³H]Di-o-tolylguanidine ([³H]DTG) (specific activity ~30-60 Ci/mmol).

  • Masking Agent (for σ₂ assay): (+)-Pentazocine.

  • Non-specific Binding Ligand: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue (minus cerebellum) in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand, and membrane homogenate to the wells.

    • Non-specific Binding: Add assay buffer, radioligand, a high concentration of haloperidol (e.g., 10 µM), and membrane homogenate.

    • Competitive Binding: Add assay buffer, radioligand, varying concentrations of the test compound, and membrane homogenate.

    • For the σ₂ assay, include a masking concentration of (+)-pentazocine (e.g., 300 nM) in all wells to block binding to σ₁ receptors.[2]

  • Incubation: Incubate the plates at 37°C for 90-120 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound from the competitive binding curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Carrageenan-Induced Paw Edema in Mice

This in vivo protocol is used to assess the anti-inflammatory activity of the test compounds.[3][8]

Materials:

  • Male ICR mice (or other suitable strain).

  • Carrageenan solution (1% w/v in sterile saline).

  • Test compounds (dissolved or suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose).

  • Reference drug (e.g., indomethacin).

  • Plethysmometer or digital calipers.

Procedure:

  • Acclimatization: Acclimatize the animals to the experimental conditions for at least one week.

  • Grouping and Dosing: Randomly divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups). Administer the test compounds and reference drug orally or intraperitoneally.

  • Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each mouse using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Protocol 3: Formalin Test in Mice

This protocol is a model of tonic pain and is used to evaluate the antinociceptive effects of test compounds.[7][12]

Materials:

  • Male ICR mice (or other suitable strain).

  • Formalin solution (2.5% in saline).

  • Test compounds (dissolved or suspended in a suitable vehicle).

  • Reference drug (e.g., morphine).

  • Observation chambers with mirrors for unobstructed viewing of the paws.

Procedure:

  • Acclimatization: Acclimatize the animals to the observation chambers for at least 30 minutes before the experiment.

  • Dosing: Administer the test compounds and reference drug (e.g., 30 minutes before the formalin injection for i.p. administration).

  • Induction of Nociception: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately place the mouse back into the observation chamber and record the total time spent licking or biting the injected paw during two distinct phases:

    • Phase 1 (Neurogenic pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory pain): 15-30 minutes post-injection.

  • Data Analysis: Compare the duration of nociceptive behavior in the treated groups to the vehicle control group for both phases.

Visualizations

Signaling Pathway

G Potential Signaling Pathway for a σ₁ Receptor Antagonist cluster_membrane Cellular Environment cluster_downstream Downstream Effects Ligand σ₁R Antagonist (this compound derivative) Sigma1R σ₁ Receptor Ligand->Sigma1R Binds and antagonizes NMDAR NMDA Receptor Sigma1R->NMDAR Modulation inhibited Ca_channel Voltage-gated Ca²⁺ Channel Sigma1R->Ca_channel Modulation inhibited Ca_influx Reduced Ca²⁺ Influx NMDAR->Ca_influx Ca_channel->Ca_influx Neuronal_excitability Decreased Neuronal Hyperexcitability Ca_influx->Neuronal_excitability Pain_transmission Reduced Pain Transmission Neuronal_excitability->Pain_transmission

Caption: Potential mechanism of action for a σ₁ receptor antagonist.

Experimental Workflow

G Workflow for In Vivo Anti-Inflammatory and Antinociceptive Screening cluster_synthesis Compound Synthesis and Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Lead Identification Synthesis Synthesis of this compound Derivatives Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Carrageenan_Assay Carrageenan-Induced Paw Edema Assay Purification->Carrageenan_Assay Formalin_Test Formalin Test Purification->Formalin_Test Data_Analysis Statistical Analysis of Paw Edema and Nociceptive Behavior Carrageenan_Assay->Data_Analysis Formalin_Test->Data_Analysis CCI_Model Chronic Constriction Injury Model (for lead compounds) CCI_Model->Data_Analysis Data_Analysis->CCI_Model SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_ID Identification of Lead Compounds for Further Development SAR->Lead_ID

Caption: General workflow for screening this compound derivatives.

References

Application of (1-Methylpiperidin-2-yl)methanamine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylpiperidin-2-yl)methanamine is a chiral heterocyclic building block that holds significant potential in drug discovery. Its structural features, including a tertiary amine within the piperidine ring and a primary aminomethyl substituent at the C2 position, provide a versatile scaffold for the synthesis of diverse chemical libraries. The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. This document provides an overview of the potential applications of this compound in drug discovery, supported by quantitative data from related piperidine-containing compounds and detailed experimental protocols for their biological evaluation. While direct therapeutic applications of this compound itself are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active molecules, suggesting its utility as a key starting material or fragment in the design of novel therapeutics.

Potential Therapeutic Applications and Structure-Activity Relationships (SAR)

Based on the biological activities of structurally related piperidine derivatives, this compound can be envisioned as a valuable scaffold for the development of agents targeting various diseases.

Central Nervous System (CNS) Disorders

The piperidine ring is a common feature in many CNS-active drugs. Derivatives of this compound could be explored as ligands for various CNS targets.

  • Cholinesterase Inhibition for Alzheimer's Disease: The N-benzylpiperidine moiety is a key component of Donepezil, a widely used acetylcholinesterase (AChE) inhibitor for the treatment of Alzheimer's disease. The this compound scaffold can be functionalized to interact with the active site of AChE. Structure-activity relationship studies on related benzylpiperidine derivatives have shown that substitutions on the benzyl ring and the piperidine nitrogen can significantly influence inhibitory potency. For instance, the introduction of electron-withdrawing or donating groups on the aromatic ring can modulate the binding affinity.

  • Dopamine Transporter (DAT) Ligands: The piperidine scaffold is also present in compounds targeting the dopamine transporter, which are relevant for conditions like Parkinson's disease and ADHD. The aminomethyl group of this compound can be derivatized to mimic the binding modes of known DAT inhibitors.

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. Piperidine derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.

  • Inhibition of Pro-inflammatory Mediators: The natural product Piperine, which contains a piperidine ring, exhibits anti-inflammatory properties.[1] Derivatives of this compound could be designed to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), potentially through the inhibition of signaling pathways such as NF-κB.

Anticancer Agents

The piperidine scaffold is found in numerous anticancer agents with diverse mechanisms of action.

  • Cytotoxicity against Cancer Cell Lines: Novel piperazine derivatives of vindoline have demonstrated significant antiproliferative effects against a panel of human tumor cell lines.[2] The this compound core can be incorporated into novel chemical entities to explore their cytotoxic potential against various cancer cell types.

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activities of various piperidine-containing compounds, providing insights into the potential of this compound derivatives.

Table 1: Cholinesterase Inhibitory Activity of Benzylpiperidine Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
9h eeAChE-Donepezil-
15b eeAChE0.39 ± 0.11Donepezil-
15j eqBChE0.16 ± 0.04Tacrine-
15b huAChE1.49 ± 0.43--
15j huAChE1.25 ± 0.48--
15b huBChE1.33 ± 0.55--
15j huBChE0.66 ± 0.22--

Data from a study on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones.[3] eeAChE: Electrophorus electricus acetylcholinesterase; eqBChE: Equine butyrylcholinesterase; huAChE: Human acetylcholinesterase; huBChE: Human butyrylcholinesterase.

Table 2: Antiproliferative Activity of Vindoline-Piperazine Conjugates

Compound IDCancer Cell LineGI50 (µM)
23 Breast Cancer (MDA-MB-468)1.00
25 Non-Small Cell Lung Cancer (HOP-92)1.35

GI50 represents the concentration required to inhibit cell growth by 50%. Data from a study on novel piperazine derivatives of vindoline.[2]

Experimental Protocols

Protocol 1: Determination of Acetylcholinesterase (AChE) Inhibitory Activity using Ellman's Method

This protocol describes a colorimetric assay to measure the inhibition of AChE activity by test compounds.[4][5]

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (e.g., a derivative of this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare AChE solution in phosphate buffer.

    • Prepare ATCI and DTNB solutions in phosphate buffer.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay in 96-well Plate:

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of AChE solution to the test and control wells.

    • Add 20 µL of the test compound solution at different concentrations to the test wells. Add 20 µL of buffer to the control wells.

    • Add 20 µL of DTNB solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_measurement Measurement & Analysis AChE AChE Solution AddAChE Add AChE AChE->AddAChE ATCI ATCI Solution StartRxn Add ATCI (Start Reaction) ATCI->StartRxn DTNB DTNB Solution AddDTNB Add DTNB DTNB->AddDTNB TestCmpd Test Compound Dilutions AddCmpd Add Test Compound TestCmpd->AddCmpd AddBuffer Add Buffer AddBuffer->AddAChE AddAChE->AddCmpd AddCmpd->AddDTNB PreIncubate Pre-incubate (37°C, 15 min) AddDTNB->PreIncubate PreIncubate->StartRxn ReadAbs Read Absorbance (412 nm) StartRxn->ReadAbs CalcRate Calculate Reaction Rate ReadAbs->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition CalcIC50 Determine IC50 CalcInhibition->CalcIC50

Workflow for AChE Inhibition Assay.
Protocol 2: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine transporter.[6][7][8]

Materials:

  • Rat striatal tissue (rich in DAT) or cells expressing DAT

  • [³H]WIN 35,428 (Radioligand)

  • Unlabeled DAT inhibitor (e.g., cocaine or GBR 12909) for determining non-specific binding

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound (e.g., a derivative of this compound)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat striatal tissue in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (for total binding).

      • 50 µL of a high concentration of unlabeled DAT inhibitor (for non-specific binding).

      • 50 µL of the test compound at various concentrations.

    • Add 50 µL of [³H]WIN 35,428 to all wells.

    • Add 150 µL of the membrane preparation to all wells.

    • Incubate at room temperature for 1-2 hours.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Binding Assay cluster_end Termination & Analysis Membrane Membrane Preparation AddMembrane Add Membrane Prep Membrane->AddMembrane Radioligand Radioligand Solution AddRadioligand Add Radioligand Radioligand->AddRadioligand TestCmpd Test Compound Dilutions PlateSetup Plate Setup (Total, Non-specific, Test) TestCmpd->PlateSetup PlateSetup->AddRadioligand AddRadioligand->AddMembrane Incubate Incubate AddMembrane->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Ki Count->Analyze

Workflow for DAT Radioligand Binding Assay.
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used in vivo model to assess the anti-inflammatory activity of a test compound.[9][10]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in sterile saline)

  • Test compound (e.g., a derivative of this compound)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize rats to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., vehicle control, standard drug, and different doses of the test compound).

  • Compound Administration:

    • Administer the test compound, standard drug, or vehicle orally or intraperitoneally 1 hour before inducing inflammation.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_analysis Data Analysis Acclimatize Animal Acclimatization Grouping Animal Grouping Acclimatize->Grouping Administer Administer Compound/Vehicle Grouping->Administer MeasureInitial Measure Initial Paw Volume Administer->MeasureInitial InduceEdema Induce Edema (Carrageenan) MeasureInitial->InduceEdema MeasurePost Measure Paw Volume (hourly) InduceEdema->MeasurePost CalcIncrease Calculate Paw Volume Increase MeasurePost->CalcIncrease CalcInhibition Calculate % Inhibition CalcIncrease->CalcInhibition StatAnalysis Statistical Analysis CalcInhibition->StatAnalysis

Workflow for Carrageenan-Induced Paw Edema Assay.

Signaling Pathways

Derivatives of this compound, based on the activities of related compounds, could potentially modulate key signaling pathways involved in inflammation and cancer.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFR TNFR IKK IKK TNFR->IKK TNFa TNF-α TNFa->TNFR MyD88 MyD88 TLR4->MyD88 MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation DNA DNA NFkB->DNA translocates to PiperidineDerivative Piperidine Derivative (Potential Inhibitor) PiperidineDerivative->IKK may inhibit ProInflam Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->ProInflam

References

Application Notes and Protocols for HPLC Analysis of (1-Methylpiperidin-2-yl)methanamine Purity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the determination of the purity of (1-Methylpiperidin-2-yl)methanamine, a key building block in pharmaceutical synthesis. Due to the lack of a significant UV chromophore in the target analyte, a pre-column derivatization step with 4-toluenesulfonyl chloride is employed to enable sensitive UV detection. The developed reversed-phase high-performance liquid chromatography (RP-HPLC) method is demonstrated to be suitable for the separation and quantification of this compound from its potential process-related impurities and degradation products, thus qualifying as a stability-indicating assay. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of piperidine-based active pharmaceutical ingredients (APIs).

Introduction

This compound is a substituted piperidine derivative of significant interest in medicinal chemistry. The purity of such pharmaceutical intermediates is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of chemical compounds. However, the analysis of aliphatic amines like this compound by HPLC with UV detection is challenging due to their inherent lack of a UV-absorbing chromophore. To overcome this limitation, a pre-column derivatization strategy is often employed to introduce a UV-active tag to the analyte.

This application note describes a robust RP-HPLC method for the purity analysis of this compound following derivatization with 4-toluenesulfonyl chloride (tosyl chloride). The method is designed to be stability-indicating, capable of resolving the main compound from potential impurities arising from the synthesis process and degradation under stress conditions.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior during chromatographic separation.

PropertyValueSource
Molecular FormulaC₇H₁₆N₂PubChem
Molecular Weight128.22 g/mol PubChem
XLogP30.2PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Estimated pKa ~9.5 - 10.5(Estimated based on similar structures)
UV Absorbance Negligible(Expected for an aliphatic amine)

Experimental Protocols

Materials and Reagents
  • This compound reference standard and sample

  • 4-Toluenesulfonyl chloride (Tosyl-Cl), 99%

  • Triethylamine (TEA), ≥99.5%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), ACS grade

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a UV detector is required. The following chromatographic conditions have been optimized for the separation of the derivatized analyte and its impurities.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Standard and Sample Preparation (Derivatization)

3.3.1. Standard Solution Preparation (1 mg/mL of derivatized product)

  • Accurately weigh approximately 10 mg of this compound reference standard into a suitable vial.

  • Dissolve in 5 mL of dichloromethane.

  • Add 0.2 mL of triethylamine.

  • Add a solution of 20 mg of 4-toluenesulfonyl chloride in 5 mL of dichloromethane.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Wash the reaction mixture with 5 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 10 mL of the mobile phase (initial conditions).

3.3.2. Sample Solution Preparation

Follow the same derivatization procedure as for the standard solution, using the this compound sample.

System Suitability Testing

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Resolution (Rs) between the main peak and the closest eluting impurity ≥ 1.5
Method Validation Protocol

To ensure the reliability of the analytical method, a validation study should be conducted according to ICH guidelines. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte. Peak purity of the analyte peak should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration.
Accuracy (% Recovery) 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability, %RSD) ≤ 2.0% for six replicate preparations of the same sample.
Intermediate Precision (%RSD) ≤ 2.0% (analysis on different days, with different analysts).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Potential Impurities and Degradation Pathways

A stability-indicating method must be able to separate the active ingredient from its potential impurities and degradation products.

Potential Process-Related Impurities

Based on a likely synthetic route starting from 2-picolylamine, potential process-related impurities may include:

  • Starting Materials: 2-picolylamine

  • Intermediates: N-methyl-2-picolylamine

  • By-products: Over-methylated species, unreacted starting materials.

Potential Degradation Products

Forced degradation studies on similar piperidine and alkylamine compounds suggest the following degradation pathways:

  • Oxidative Degradation: N-oxidation, de-alkylation leading to the formation of aldehydes and secondary amines.

  • Acid/Base Hydrolysis: Ring-opening under harsh conditions (less likely for the piperidine ring itself but possible for other functionalities if present).

  • Photolytic Degradation: Formation of radical species leading to various degradation products.

  • Thermal Degradation: De-methylation and other fragmentation pathways.

Common degradation products for alkylamines can include smaller amines, aldehydes, and N-oxides.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh this compound dissolve Dissolve in DCM start->dissolve add_tea Add Triethylamine dissolve->add_tea add_tosyl Add Tosyl Chloride Solution add_tea->add_tosyl react React for 2 hours add_tosyl->react wash Wash with NaHCO3 react->wash dry Dry and Evaporate wash->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Potential Degradation Pathways

degradation_pathways cluster_stress main This compound n_oxide N-Oxide main->n_oxide Oxidation demethylated Piperidin-2-yl-methanamine main->demethylated De-methylation aldehyde 1-Methylpiperidine-2-carbaldehyde main->aldehyde Oxidative Deamination ring_opened Ring-Opened Products main->ring_opened Harsh Acid/Base radicals Radical Species main->radicals Photolysis oxidation Oxidation (e.g., H₂O₂) acid_base Acid/Base Hydrolysis photolysis Photolysis (UV Light)

Caption: Potential Degradation Pathways.

Conclusion

The described RP-HPLC method, incorporating a pre-column derivatization step, is suitable for the quantitative determination of the purity of this compound. The method is specific, linear, accurate, and precise, meeting the requirements for a reliable quality control assay. The stability-indicating nature of the method allows for the monitoring of the compound's purity during stability studies, ensuring the quality and safety of this important pharmaceutical intermediate.

Synthesis of Novel Bioactive Scaffolds from (1-Methylpiperidin-2-yl)methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel chemical entities derived from (1-methylpiperidin-2-yl)methanamine. The primary amino group of this starting material serves as a versatile handle for a variety of chemical transformations, including N-acylation, sulfonylation, urea formation, and reductive amination. These reactions enable the generation of diverse compound libraries with potential applications in drug discovery, particularly for targets within the central nervous system.

Introduction

This compound is a valuable building block in medicinal chemistry. The piperidine moiety is a privileged scaffold found in numerous FDA-approved drugs, offering desirable pharmacokinetic properties and three-dimensional diversity.[1][2] Derivatization of the exocyclic primary amine allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel compounds targeting a range of biological receptors and enzymes. This guide outlines protocols for the synthesis of amides, sulfonamides, ureas, and secondary amines, along with potential biological contexts for these novel compounds.

Data Presentation

Table 1: Summary of Synthetic Transformations and Expected Yields

Reaction TypeReagent ClassProduct ClassTypical Yield (%)
N-AcylationAcyl Halides / AnhydridesAmides75-95
SulfonylationSulfonyl ChloridesSulfonamides70-90
Urea FormationIsocyanatesUreas80-95
Reductive AminationAldehydes / KetonesSecondary Amines65-85

Experimental Protocols

Protocol 1: Synthesis of N-substituted Amides via N-Acylation

This protocol describes the formation of an amide bond by reacting this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude amide product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of N-substituted Sulfonamides

This protocol outlines the synthesis of sulfonamides from this compound and a sulfonyl chloride.[3]

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Dilute hydrochloric acid

  • Saturated aqueous sodium carbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flask, prepare a solution of this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution.

  • Add the corresponding sulfonyl chloride (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Wash the solution sequentially with diluted hydrochloric acid, a saturated solution of sodium carbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude sulfonamide.

  • Recrystallize or purify by column chromatography as needed.

Protocol 3: Synthesis of N,N'-disubstituted Ureas

This protocol details the formation of a urea linkage by reacting this compound with an isocyanate.[4]

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate)

  • Anhydrous solvent (e.g., ethanol, THF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent.

  • Add the desired isocyanate (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature. For less reactive isocyanates, gentle heating may be required.[5]

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.

  • If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting urea derivative by recrystallization or column chromatography.

Protocol 4: Synthesis of N-substituted Secondary Amines via Reductive Amination

This protocol describes the formation of a secondary amine through the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.[6][7]

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Methanol or other suitable solvent

  • Sodium triacetoxyborohydride or sodium cyanoborohydride

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude secondary amine.

  • Purify the product by column chromatography on silica gel if required.

Mandatory Visualization

G cluster_start Starting Material cluster_reactions Synthetic Pathways cluster_products Product Classes start This compound acyl N-Acylation start->acyl Acyl Halide / Anhydride, Base sulf Sulfonylation start->sulf Sulfonyl Chloride, Base urea Urea Formation start->urea Isocyanate reduct Reductive Amination start->reduct Aldehyde / Ketone, Reducing Agent amide Amides acyl->amide sulfonamide Sulfonamides sulf->sulfonamide urea_prod Ureas urea->urea_prod sec_amine Secondary Amines reduct->sec_amine

Caption: General synthetic workflow for the derivatization of this compound.

Potential Applications and Signaling Pathways

Derivatives of piperidine are known to interact with a variety of biological targets. The novel compounds synthesized from this compound may exhibit interesting pharmacological properties.

  • CNS-active Agents: The piperidine scaffold is prevalent in centrally active agents.[8] Modifications can influence properties such as blood-brain barrier permeability and target affinity.

  • Receptor Modulation:

    • Serotonin (5-HT) Receptors: Substituted piperidines have been developed as potent 5-HT2A receptor inverse agonists, with potential applications in treating psychosis.[9]

    • Sigma (σ) Receptors: Certain piperidine derivatives show high affinity for σ1 receptors and exhibit antiproliferative properties against cancer cell lines.[10]

  • Enzyme Inhibition:

    • Carbonic Anhydrase Inhibitors: Sulfonamide derivatives incorporating a piperidine moiety have been synthesized as potent inhibitors of carbonic anhydrase isoforms, which are implicated in various diseases including cancer.[1][5]

The synthesized compounds could be screened against a panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes to identify their biological targets. A potential signaling pathway for a GPCR-active compound is illustrated below.

G ligand Novel Compound receptor GPCR Target (e.g., 5-HT Receptor) ligand->receptor Binding g_protein G-Protein (e.g., Gq/11, Gi/o) receptor->g_protein Activation effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., IP3, DAG, cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

References

Application Notes and Protocols: (1-Methylpiperidin-2-yl)methanamine as a Scaffold for Central Nervous System (CNS) Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for interacting with complex biological targets like G-protein coupled receptors (GPCRs). The (1-Methylpiperidin-2-yl)methanamine moiety, in particular, serves as a versatile template for developing potent and selective ligands for key neurotransmitter systems, including dopaminergic and serotonergic receptors. These receptors are critically involved in the pathophysiology of numerous psychiatric and neurological disorders, making derivatives of this scaffold promising candidates for novel therapeutics.

Key CNS Targets and Therapeutic Applications

The this compound scaffold and its analogs are primarily utilized to develop ligands for dopamine and serotonin receptors, which are established targets for a range of CNS disorders.

  • Dopamine Receptors (D₂, D₃, D₄): These Gi-coupled receptors are the primary targets for antipsychotic drugs used to treat schizophrenia.[1] Antagonism of D₂ receptors in the mesolimbic pathway is associated with the reduction of positive symptoms (e.g., hallucinations, delusions).[2] However, non-selective D₂ antagonists can cause severe motor side effects (extrapyramidal symptoms).[1] Consequently, there is significant interest in developing ligands with selectivity for D₃ or D₄ subtypes, or those with "atypical" profiles, to achieve therapeutic efficacy with an improved side-effect profile.[1][3]

  • Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ): These receptors are implicated in mood, cognition, and sleep.[4] 5-HT₁ₐ receptor agonists often exhibit anxiolytic and antidepressant properties. Conversely, 5-HT₂ₐ receptor antagonists are a key feature of many atypical antipsychotics and are also explored as treatments for insomnia due to their ability to improve sleep architecture.[4][5] Dual-target ligands that modulate both serotonin and dopamine receptors are a common strategy in the development of modern antipsychotics.[6]

scaffold This compound Scaffold derivatives Scaffold Derivatives (e.g., via amide coupling, alkylation) scaffold->derivatives Synthetic Modification dop_receptors Dopamine Receptors (D₂, D₃, D₄) derivatives->dop_receptors Targets ser_receptors Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ) derivatives->ser_receptors Targets schizo Schizophrenia dop_receptors->schizo Indication parkinson Parkinson's Disease (LID) dop_receptors->parkinson Indication ser_receptors->schizo Indication depression Depression / Anxiety ser_receptors->depression Indication insomnia Insomnia ser_receptors->insomnia Indication

Caption: Logical relationship of the scaffold to CNS targets and diseases.

Biological Activity of Representative Compounds

While specific data for the unsubstituted this compound scaffold is limited, numerous derivatives incorporating this or a closely related piperidine core have been characterized. The tables below summarize the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of representative compounds for key CNS targets.

Table 1: Binding Affinities (Ki, nM) of Piperidine/Piperazine Derivatives at Dopamine Receptors

Compound Class D₂ Receptor D₃ Receptor D₄ Receptor Selectivity Reference
Arylpiperazine (UNC9975) < 10 nM High Affinity Low Affinity D₂/D₃ > D₄ [7]
4,4-difluoropiperidine (9cc) - - 2.6 nM D₄ selective [8]
N-phenylpiperazine (6a) ~500x weaker than D₃ High Affinity - D₃ >> D₂ [3]

| 3-benzyloxypiperidine | - | - | >30-fold vs D₂/D₃ | D₄ selective |[9] |

Table 2: Binding Affinities (Ki, nM) and Functional Potencies of Derivatives at Serotonin Receptors

Compound Class Receptor Binding Affinity (Ki) Functional Assay (EC₅₀) Activity Reference
Tetrahydro-β-carboline (106) 5-HT₂ₐ - 1.7 nM Agonist [10]
Tetrahydro-β-carboline (106) 5-HT₂C - 0.50 nM Agonist [10]
Arylpiperazine (9(3,3)) 5-HT₂ₐ High Affinity - Ligand [11]

| 4-Fluorosulfonylpiperidine | 5-HT₂ₐ | High Affinity | - | Antagonist |[5] |

Experimental Protocols

The characterization of novel CNS agents relies on a cascade of in vitro and in vivo assays.

start Start: Library of Scaffold Derivatives primary_screen Primary Screen: Radioligand Binding Assay (Determine Receptor Affinity, Ki) start->primary_screen secondary_screen Secondary Screen: In Vitro Functional Assay (e.g., cAMP, Ca²⁺ Flux) (Determine Potency & Efficacy) primary_screen->secondary_screen Active 'Hits' in_vivo In Vivo Behavioral Model (e.g., Amphetamine-Induced Hyperlocomotion, Forced Swim Test) secondary_screen->in_vivo Potent Compounds end Lead Compound Identified in_vivo->end

Caption: High-level workflow for CNS drug discovery screening.
Protocol 3.1: In Vitro Radioligand Binding Assay (Competitive)

This protocol is a generalized method to determine the binding affinity (Ki) of a test compound for a specific CNS receptor (e.g., D₂ or 5-HT₂ₐ) by measuring its ability to compete with a radiolabeled ligand.[12][13]

Materials:

  • Membrane Preparation: Cell membranes from cell lines (e.g., HEK-293, CHO) stably expressing the human receptor of interest.

  • Radioligand: A high-affinity ligand for the target receptor labeled with ³H or ¹²⁵I (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Ketanserin for 5-HT₂ₐ receptors).

  • Test Compound: Synthesized derivative of the this compound scaffold.

  • Non-specific Control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor (e.g., Haloperidol for D₂).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well filter plates (GF/B), vacuum manifold, liquid scintillation counter, scintillation cocktail.

Procedure:

  • Plate Preparation: Add 50 µL of assay buffer to each well of a 96-well plate.

  • Compound Addition: Add 50 µL of the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM). For total binding wells, add 50 µL of assay buffer. For non-specific binding (NSB) wells, add 50 µL of the non-specific control ligand.

  • Radioligand Addition: Add 50 µL of the radioligand at a fixed concentration (typically near its Kd value).[14]

  • Receptor Addition: Add 50 µL of the membrane preparation (containing 10-50 µg of protein) to initiate the binding reaction. The final volume is 200 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 37°C to reach equilibrium.[15]

  • Termination: Terminate the reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3.2: Overview of In Vivo Behavioral Models

In vivo models are essential for evaluating the physiological effects of lead compounds. The choice of model depends on the therapeutic indication.[16][17]

  • Antipsychotic Activity (Schizophrenia Model): The amphetamine-induced hyperlocomotion model is commonly used.[2] Amphetamine increases dopamine release, causing hyperactive and stereotypic behaviors in rodents, which is considered a model for psychosis. An effective antipsychotic agent is expected to antagonize this effect and reduce locomotor activity.

  • Antidepressant Activity: The Forced Swim Test (FST) is a widely used screening tool.[18] Rodents are placed in a container of water from which they cannot escape. After initial escape-oriented activity, they adopt an immobile posture. Antidepressant compounds are known to reduce the duration of immobility, suggesting an increase in coping behavior.[19][18]

  • Anxiolytic Activity: The Elevated Plus Maze (EPM) test is used to assess anxiety-like behavior. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[19]

Key Signaling Pathways

Most dopamine and many serotonin receptors, including D₂ and 5-HT₂ₐ, are GPCRs that signal through heterotrimeric G proteins. The diagram below illustrates a simplified signaling cascade for a Gi-coupled receptor like the Dopamine D₂ receptor.

ligand Dopamine or D₂ Antagonist receptor Dopamine D₂ Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac αi subunit inhibits camp cAMP (Second Messenger) ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Decreased Cellular Response (e.g., altered gene expression, ion channel activity) pka->response Phosphorylates Targets

Caption: Simplified signaling pathway for the Gi-coupled D₂ dopamine receptor.

Upon agonist binding, the D₂ receptor activates the inhibitory G protein (Gi). The αi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), altering the phosphorylation state of numerous downstream proteins and resulting in a modified cellular response. Antagonists derived from the this compound scaffold would block this process by preventing dopamine from binding and activating the receptor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (1-Methylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (1-Methylpiperidin-2-yl)methanamine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Nitrile Reduction

Question: I am attempting to synthesize this compound by reducing 1-methylpiperidine-2-carbonitrile with Lithium Aluminum Hydride (LAH), but I am observing a very low yield of the desired amine. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the LAH reduction of nitriles can stem from several factors. Here are some common causes and troubleshooting steps:

  • Inactive LAH: Lithium aluminum hydride is highly reactive with moisture and can degrade if not handled under strictly anhydrous conditions.[1] Ensure that the LAH used is fresh and has been stored properly.

  • Insufficient LAH: For the reduction of nitriles to primary amines, a sufficient excess of LAH is required to ensure complete conversion.[2] Typically, 1.5 equivalents of LAH are used.[2]

  • Incomplete Reaction: The reaction may not have gone to completion. The reaction time and temperature can influence the yield. While the reaction is often conducted at room temperature, gentle heating might be necessary for some substrates.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[2]

  • Improper Quenching: The workup procedure is critical for isolating the amine product. A common method for quenching the reaction and precipitating the aluminum salts is the successive addition of water, 10% aqueous sodium hydroxide, and then more water.[2] An improper quench can lead to the formation of emulsions or the loss of product.

  • Product Loss During Extraction: The amine product may be lost during the aqueous workup. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.[2] An acid-base workup can also be employed to improve the separation of the amine from the starting nitrile.[2]

Issue 2: Formation of Side Products in Reductive Amination

Question: I am synthesizing this compound via reductive amination of 1-methylpiperidine-2-carboxaldehyde with ammonia, but I am observing significant amounts of side products. How can I minimize their formation?

Answer:

Side product formation is a common challenge in reductive amination. Here are some strategies to improve the selectivity for the desired primary amine:

  • Competitive Aldehyde Reduction: The reducing agent can reduce the starting aldehyde to an alcohol.[3] To mitigate this, choose a reducing agent that is more selective for the imine intermediate, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[4] If using a less selective reducing agent like sodium borohydride (NaBH₄), it is crucial to allow sufficient time for the imine to form before adding the reducing agent.[3][4]

  • Over-alkylation: The primary amine product can react further with the aldehyde to form secondary and tertiary amines.[5] Using a large excess of ammonia can help to favor the formation of the primary amine.[6]

  • Reaction Conditions: The pH of the reaction is critical for imine formation. A mildly acidic pH (around 4-7) is generally optimal to facilitate the reaction without fully protonating the amine nucleophile.[4] The addition of a dehydrating agent, such as molecular sieves, can also help to drive the equilibrium towards imine formation.[4]

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final this compound product. What are the recommended purification methods?

Answer:

Purification of the product can be challenging due to its basic nature and potential for co-elution with starting materials or byproducts.

  • Acid-Base Extraction: An effective method for separating the basic amine product from non-basic impurities is an acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer, containing the protonated amine, is then washed with an organic solvent to remove impurities. Finally, the aqueous layer is basified, and the free amine is extracted with an organic solvent.[4]

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

  • Column Chromatography: While challenging for highly polar amines, column chromatography on silica gel can be used for purification. It is often necessary to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing of the amine on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common synthetic routes are:

  • Reduction of 1-methylpiperidine-2-carbonitrile: This involves the use of a strong reducing agent like Lithium Aluminum Hydride (LAH) to convert the nitrile group to a primary amine.[5][7]

  • Reductive amination of 1-methylpiperidine-2-carboxaldehyde: This method involves the reaction of the aldehyde with an ammonia source, followed by in-situ reduction of the resulting imine to the primary amine.[6][8]

Q2: Which reducing agents are suitable for the reductive amination of 1-methylpiperidine-2-carboxaldehyde?

A2: Several reducing agents can be used, with the choice depending on the desired selectivity and reaction conditions. Common choices include:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent that is often the preferred choice.[4]

  • Sodium cyanoborohydride (NaBH₃CN): Another mild and selective reagent, but it is toxic and requires careful handling.[3][4]

  • Sodium borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde.[3][4]

  • Catalytic Hydrogenation: Using a metal catalyst such as Palladium on carbon (Pd/C) with a hydrogen source is also a viable method.[4][9]

Q3: How can I monitor the progress of the synthesis reaction?

A3: The progress of the reaction can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and simple method to track the consumption of starting materials and the formation of the product.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of starting material signals and the appearance of product signals.[10]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey ReagentsTypical YieldsAdvantagesDisadvantages
Nitrile Reduction1-Methylpiperidine-2-carbonitrileLithium Aluminum Hydride (LAH)Moderate to HighHigh reactivity of LAH.[11]LAH is pyrophoric and moisture-sensitive.[1]
Reductive Amination1-Methylpiperidine-2-carboxaldehydeAmmonia, Reducing Agent (e.g., NaBH(OAc)₃)Moderate to HighMilder reaction conditions.[4]Potential for side reactions like over-alkylation.[5]

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventKey Features
Sodium triacetoxyborohydrideNaBH(OAc)₃Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Mild and selective for imines over carbonyls.[4]
Sodium cyanoborohydrideNaBH₃CNMethanol (MeOH)Effective at slightly acidic pH, selective for iminium ions.[3][4]
Sodium borohydrideNaBH₄Methanol (MeOH), Ethanol (EtOH)Stronger reducing agent, can also reduce the starting aldehyde.[3][4]
Catalytic HydrogenationH₂/Pd/CMethanol (MeOH), Ethanol (EtOH)"Green" chemistry approach, avoids metal hydride reagents.[9]

Experimental Protocols

Protocol 1: Synthesis via Reduction of 1-Methylpiperidine-2-carbonitrile

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).[2]

  • Addition of Nitrile: Cool the LAH suspension to 0 °C in an ice bath. Slowly add a solution of 1-methylpiperidine-2-carbonitrile (1 equivalent) in anhydrous THF to the suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours, or until the reaction is complete as monitored by TLC.[2]

  • Workup: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, 10% aqueous sodium hydroxide, and then water again.[2]

  • Extraction and Purification: Filter the resulting suspension through a pad of celite and wash the filter cake with ethyl acetate. Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation.

Protocol 2: Synthesis via Reductive Amination of 1-Methylpiperidine-2-carboxaldehyde

  • Imine Formation: In a round-bottom flask, dissolve 1-methylpiperidine-2-carboxaldehyde (1 equivalent) in methanol. Add a solution of ammonia in methanol (a large excess, e.g., 10 equivalents). Stir the mixture at room temperature. For less reactive substrates, the addition of a dehydrating agent like anhydrous magnesium sulfate can be beneficial.[4]

  • Reduction: After stirring for a period to allow for imine formation (which can be monitored by NMR), cool the reaction mixture in an ice bath.[10] Slowly add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.[4]

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC or LC-MS.[4]

  • Workup: Quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the product with an organic solvent, such as dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or acid-base extraction.[4]

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1: Nitrile Reduction cluster_route2 Route 2: Reductive Amination Nitrile 1-Methylpiperidine- 2-carbonitrile Reduction LAH Reduction Nitrile->Reduction LAH, THF Product1 This compound Reduction->Product1 Aldehyde 1-Methylpiperidine- 2-carboxaldehyde Imine_Formation Imine Formation Aldehyde->Imine_Formation NH3 Reduction2 Reduction Imine_Formation->Reduction2 Reducing Agent Product2 This compound Reduction2->Product2

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield? Check_LAH Check LAH Activity & Equivalents Start->Check_LAH Yes Monitor_Reaction Monitor Reaction (TLC, Time, Temp) Start->Monitor_Reaction Optimize_Workup Optimize Quench & Extraction Start->Optimize_Workup Side_Products Side Products? Start->Side_Products No Change_Reductant Use Selective Reducing Agent Side_Products->Change_Reductant Yes Adjust_Stoichiometry Adjust Amine Stoichiometry Side_Products->Adjust_Stoichiometry Control_pH Control Reaction pH (4-7) Side_Products->Control_pH Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Acid_Base_Extraction Perform Acid-Base Extraction Purification_Issue->Acid_Base_Extraction Yes Distillation Vacuum Distillation Purification_Issue->Distillation Chromatography Modified Column Chromatography Purification_Issue->Chromatography

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of (1-Methylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (1-Methylpiperidin-2-yl)methanamine. Our aim is to address common challenges encountered during the purification of this compound from typical reaction byproducts.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause Recommended Solution
Product is contaminated with starting material (2-aminomethylpiperidine). Incomplete N-methylation reaction (e.g., insufficient formaldehyde or formic acid, low reaction temperature, or short reaction time).1. Optimize Reaction Conditions: Ensure at least two equivalents of formaldehyde and formic acid are used for the Eschweiler-Clarke methylation of the primary amine on the side chain. The reaction is typically heated to 80-100°C.[1][2] Monitor the reaction by GC-MS or TLC to confirm the consumption of the starting material. 2. Purification: Fractional distillation under reduced pressure can separate the higher boiling point product from the starting material. Alternatively, column chromatography can be employed.
Presence of a higher molecular weight impurity, likely an over-methylated byproduct. The primary amine of the starting material, 2-aminomethylpiperidine, has been di-methylated during the N-methylation step.1. Control Stoichiometry: Carefully control the stoichiometry of the methylating agent. Using a slight excess of formaldehyde is often sufficient for mono-methylation of the piperidine nitrogen without significant di-methylation of the exocyclic amine. 2. Purification: Fractional distillation may be effective if the boiling point difference between the mono- and di-methylated products is significant. Column chromatography is also a viable option for separating these closely related amines.
Product appears as a mixture of diastereomers. The synthesis of the 2-substituted piperidine ring was not stereospecific, or a racemic starting material was used.1. Diastereomeric Salt Recrystallization: Convert the amine mixture into diastereomeric salts using a chiral acid like tartaric acid or mandelic acid.[3][4] The differing solubilities of the diastereomeric salts allow for separation by fractional crystallization. The desired amine can then be recovered by treatment with a base. 2. Chiral Column Chromatography: Preparative chiral HPLC can be used to separate the diastereomers.[5][6][7] This method is often highly effective but may be less scalable than crystallization.
Low overall yield after purification. Product loss during aqueous workup or multiple purification steps.1. Optimize Workup: During aqueous extraction, ensure the aqueous layer is thoroughly basified (pH > 12) to convert the amine salt to the free base, maximizing its solubility in the organic solvent. Perform multiple extractions with an organic solvent like dichloromethane or ethyl acetate. 2. Minimize Purification Steps: If possible, choose a single, high-resolution purification method. For instance, if distillation provides sufficient purity, subsequent chromatography may be unnecessary.
Difficulty in removing residual solvent. The product may form azeotropes with certain solvents.1. Solvent Selection: Use a solvent with a significantly lower boiling point than the product for the final extraction or chromatography steps. 2. High-Vacuum Distillation: If the product is thermally stable, distillation under high vacuum can effectively remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via N-methylation of 2-aminomethylpiperidine?

A1: The most common byproducts are unreacted 2-aminomethylpiperidine and the over-methylated product, N,N-dimethyl-(1-methylpiperidin-2-yl)methanamine, where the primary amine on the side chain is further methylated. If a non-stereospecific synthesis is used for the piperidine ring, diastereomers will also be present.

Q2: What is the recommended first-pass purification strategy for crude this compound?

A2: For thermally stable amines, fractional distillation under reduced pressure is often a good initial purification step to remove lower-boiling starting materials and higher-boiling over-methylated byproducts. This can provide a significant increase in purity before any subsequent chromatographic steps.

Q3: How can I effectively separate diastereomers of this compound?

A3: The most common and scalable method is through the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.[3][4] Chiral column chromatography is another powerful technique, particularly for smaller scales or when crystallization is not effective.[5][6][7]

Q4: What analytical techniques are best suited for assessing the purity of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for identifying and quantifying volatile impurities such as the starting material and over-methylated byproducts.[8] High-Performance Liquid Chromatography (HPLC), especially with a chiral stationary phase, is essential for determining diastereomeric purity.[6][7]

Q5: Are there any specific safety precautions for handling this compound and its byproducts?

A5: Yes, this compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for the initial purification of crude this compound to remove impurities with significantly different boiling points.

  • Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column to enhance separation efficiency.

  • Procedure:

    • Place the crude product in the distillation flask.

    • Slowly heat the flask under reduced pressure.

    • Collect fractions at their respective boiling points. The boiling point of this compound is expected to be slightly higher than that of 2-aminomethylpiperidine and lower than the di-methylated byproduct.

  • Analysis: Analyze the collected fractions by GC-MS to determine their composition and purity.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating closely related amines, such as the desired product from its over-methylated byproduct.

  • Stationary Phase: Use silica gel, or for better results with amines, alumina (basic or neutral).

  • Mobile Phase: A gradient of methanol in dichloromethane (DCM) is a common eluent system for amines. To prevent peak tailing, it is often beneficial to add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide (e.g., 1-2%), to the mobile phase.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Load the solution onto the column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or GC-MS.

  • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Separation of Diastereomers via Salt Recrystallization

This protocol is used to resolve a mixture of diastereomers.

  • Salt Formation: Dissolve the diastereomeric mixture of this compound in a suitable solvent (e.g., ethanol, isopropanol). Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (R)-(-)-mandelic acid.[3][4]

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can aid in crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with a strong base (e.g., NaOH) to a pH > 12.

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane). Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate to obtain the purified diastereomer.

  • Purity Analysis: Determine the diastereomeric excess (d.e.) of the purified product by chiral HPLC.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification Method Typical Purity Achieved Throughput Effective For Separating Notes
Fractional Distillation 85-95%HighCompounds with significantly different boiling points (e.g., starting material from product).Requires thermal stability of the compound. Boiling point data is essential.
Column Chromatography >98%MediumClosely related compounds (e.g., mono- vs. di-methylated products).Choice of stationary and mobile phase is critical. Basic modifiers can improve separation.
Diastereomeric Salt Recrystallization >99% d.e.High (scalable)Diastereomers.Requires a suitable chiral resolving agent and solvent system.[3][4]
Chiral HPLC >99% d.e.Low to MediumDiastereomers.Often used for analytical purposes but can be scaled for preparative separation.[5][6][7]

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Purity Analysis CrudeProduct Crude this compound (with byproducts) Distillation Fractional Distillation (Reduced Pressure) CrudeProduct->Distillation Initial Cleanup SaltFormation Diastereomeric Salt Formation (with Chiral Acid) CrudeProduct->SaltFormation For Diastereomeric Mixtures Chromatography Column Chromatography (Silica or Alumina) Distillation->Chromatography Further Purification GCMS GC-MS Analysis Distillation->GCMS Chromatography->GCMS FinalProduct Purified Product Chromatography->FinalProduct Recrystallization Fractional Recrystallization SaltFormation->Recrystallization Liberation Liberation of Free Amine (Base Treatment) Recrystallization->Liberation ChiralHPLC Chiral HPLC Analysis Liberation->ChiralHPLC Liberation->FinalProduct

References

Technical Support Center: Synthesis of (1-Methylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of (1-Methylpiperidin-2-yl)methanamine. The information provided addresses common challenges and potential side reactions encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound can typically be approached through two primary routes, starting from commercially available precursors:

  • Route A: Reductive Amination of a Piperidine Precursor. This is a widely used method for forming amines from carbonyl compounds.[1][2] In this case, a suitable piperidine-4-carboxaldehyde derivative is reacted with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1] A key consideration in this synthesis is the use of a protecting group for the piperidine nitrogen to prevent unwanted side reactions.[1]

  • Route B: N-Methylation of (Piperidin-2-yl)methanamine. This involves the direct methylation of the secondary amine on the piperidine ring of the precursor molecule. The Eschweiler-Clarke reaction is a common method for this transformation, using formaldehyde and formic acid.[3][4] This reaction is known to selectively yield tertiary amines without the formation of quaternary ammonium salts.[3]

Q2: What are the most likely side reactions to occur during the synthesis?

A2: Several side reactions can occur, depending on the chosen synthetic route and reaction conditions:

  • Over-methylation: In the N-methylation of (piperidin-2-yl)methanamine, the primary amine of the aminomethyl group can also be methylated, leading to the formation of N,N-dimethylated byproducts.

  • Incomplete Reaction: In both routes, incomplete conversion of the starting material can lead to its presence as an impurity in the final product.

  • Formation of Quaternary Ammonium Salts: While the Eschweiler-Clarke reaction prevents this, other alkylating agents can lead to the formation of quaternary ammonium salts, especially if the reaction conditions are not carefully controlled.

  • Ring-Opening or Rearrangement: Under harsh acidic or basic conditions, the piperidine ring may be susceptible to opening or rearrangement, although this is less common under standard synthetic protocols.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the starting material and the formation of the product. GC-MS can provide more detailed information on the composition of the reaction mixture, including the presence of side products.

Q4: What are the recommended purification methods for the final product?

A4: The final product, this compound, is a basic compound and can be purified by several methods:

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous layer. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent. This process helps to remove non-basic impurities.

  • Distillation: If the product is a liquid with a suitable boiling point, fractional distillation under reduced pressure can be an effective method for purification.

  • Column Chromatography: Silica gel chromatography can be used, often with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in an organic solvent mixture to prevent tailing of the amine product.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction for a longer duration. - Increase the reaction temperature cautiously. - Ensure the reagents are of high purity and activity.
Suboptimal stoichiometry - Optimize the molar ratio of the reactants, particularly the amine and the carbonyl compound or alkylating agent.
Poor quality of reagents - Use freshly opened or purified reagents. - Check the concentration of solutions (e.g., formaldehyde).
Inefficient work-up - Ensure complete extraction of the product during the work-up by performing multiple extractions. - Adjust the pH appropriately during acid-base extraction to ensure the amine is fully protonated or deprotonated.
Issue 2: Presence of Significant Amounts of Unreacted Starting Material
Potential Cause Troubleshooting Steps
Insufficient reaction time or temperature - Extend the reaction time and/or moderately increase the temperature.
Ineffective reducing agent (in reductive amination) - Use a fresh batch of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride).[1] - Consider a more reactive reducing agent if applicable.
Deactivated catalyst (if applicable) - Replace the catalyst with a fresh batch.
Issue 3: Formation of Over-methylated Byproducts
Potential Cause Troubleshooting Steps
Excess of methylating agent - Carefully control the stoichiometry of the methylating agent (e.g., formaldehyde in the Eschweiler-Clarke reaction).[3]
Prolonged reaction time at elevated temperatures - Monitor the reaction closely and stop it once the desired product is formed in optimal yield. - Consider running the reaction at a lower temperature.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on common synthetic methods for analogous compounds. Optimization for the specific synthesis of this compound may be required.

Protocol 1: Synthesis via Reductive Amination of 1-Methylpiperidine-2-carbaldehyde
  • Imine Formation: To a solution of 1-methylpiperidine-2-carbaldehyde (1.0 eq.) in an anhydrous solvent (e.g., methanol or dichloromethane), add a solution of ammonia or a primary amine (e.g., benzylamine as a precursor to the primary amine after debenzylation) (1.1-1.5 eq.). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Protocol 2: Synthesis via Eschweiler-Clarke N-Methylation of (Piperidin-2-yl)methanamine
  • Reaction Setup: To a solution of (piperidin-2-yl)methanamine (1.0 eq.) in formic acid (excess, e.g., 3-5 eq.), add aqueous formaldehyde (37% solution, excess, e.g., 3-5 eq.) dropwise while cooling in an ice bath.

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) for 6-12 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide or potassium hydroxide to a pH > 12.

  • Extraction: Extract the product with a suitable organic solvent such as dichloromethane or diethyl ether (3 x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation under reduced pressure.

Data Presentation

The following table summarizes hypothetical quantitative data for the N-methylation of (piperidin-2-yl)methanamine using the Eschweiler-Clarke reaction under different conditions. This data is for illustrative purposes to guide optimization, as specific literature data for this compound is scarce.

Entry Equivalents of HCHO Equivalents of HCOOH Temperature (°C) Time (h) Yield of Main Product (%) Yield of Over-methylated Product (%)
12.22.29087515
23.03.09088510
33.03.01006888
44.04.010068212

Visualizations

experimental_workflow cluster_route_a Route A: Reductive Amination cluster_route_b Route B: N-Methylation start_A 1-Methylpiperidine-2-carbaldehyde imine_formation Imine Formation (with Ammonia) start_A->imine_formation reduction Reduction (e.g., NaBH4) imine_formation->reduction product_A This compound reduction->product_A start_B (Piperidin-2-yl)methanamine methylation Eschweiler-Clarke Reaction (HCHO, HCOOH) start_B->methylation product_B This compound methylation->product_B

Caption: Synthetic routes to this compound.

troubleshooting_logic start Low Yield or Impure Product check_sm Check for unreacted starting material (TLC/GC-MS) start->check_sm purification_issue Consider purification issues start->purification_issue sm_present Starting Material Present check_sm->sm_present Yes no_sm No Starting Material check_sm->no_sm No increase_time_temp Increase reaction time/temperature sm_present->increase_time_temp check_reagents Check reagent quality/stoichiometry sm_present->check_reagents check_side_products Identify side products (GC-MS/NMR) no_sm->check_side_products over_methylation Over-methylation detected check_side_products->over_methylation Identified other_side_products Other side products check_side_products->other_side_products Identified reduce_methylating_agent Reduce equivalents of methylating agent over_methylation->reduce_methylating_agent optimize_conditions Optimize reaction conditions (solvent, temp, etc.) other_side_products->optimize_conditions

Caption: Troubleshooting workflow for synthesis optimization.

References

Improving the stability of (1-Methylpiperidin-2-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1-Methylpiperidin-2-yl)methanamine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in purity over a short period. What are the likely causes?

Q2: What are the expected degradation pathways for this compound?

A2: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of similar piperidine and primary amine compounds, the following are likely:

  • Oxidation: The primary amine can be oxidized to form corresponding imines, aldehydes, or carboxylic acids. The tertiary amine on the piperidine ring can also be oxidized to an N-oxide. Studies on piperidine have shown that OH-initiated photo-oxidation can lead to the formation of imines, nitramines, and nitrosamines[2].

  • Hydrolysis: While the core structure is generally stable against hydrolysis, if formulated at extreme pH values or with other reactive excipients, degradation could occur. Forced degradation studies on related compounds often investigate acidic and basic hydrolysis[3][4].

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates. This is a reversible reaction but can affect the concentration of the free amine in solution.

Q3: How should I prepare and store solutions of this compound to maximize stability?

A3: To enhance the stability of your solutions, consider the following best practices:

  • pH Control: Maintain the pH of the solution in a slightly acidic to neutral range. As a primary amine, the compound will be protonated and more stable as a salt at lower pH. However, extreme pH should be avoided.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen[5].

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent photolytic degradation.

  • Solvent Choice: Use high-purity, degassed solvents for solution preparation. The choice of solvent can impact stability, so empirical testing is recommended.

Q4: Can I store this compound as a salt to improve its stability?

A4: Yes, storing the compound as a salt is a common and effective strategy to improve the stability of amines[6]. The protonated amine is less susceptible to oxidation. Forming a salt with an acid like hydrochloric acid (HCl) is a standard procedure. However, for biological applications where chloride ions may be undesirable, other counter-ions can be considered[6]. The stability of the salt can depend on the pKa of the amine and the acid used[6].

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in an Aqueous Buffer
Potential Cause Troubleshooting Step Rationale
Oxidative Degradation 1. Degas the buffer by sparging with nitrogen or argon before use. 2. Prepare the solution under an inert atmosphere. 3. Add an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the buffer.Primary amines are susceptible to oxidation by dissolved oxygen. Removing oxygen and adding antioxidants can mitigate this.
Incorrect pH 1. Measure the pH of the solution. 2. Adjust the pH to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system.The protonated form of the amine is generally more stable.
Metal Ion Catalysis 1. Use high-purity water and reagents. 2. Add a chelating agent (e.g., EDTA) to the buffer.Trace metal ions can catalyze oxidative degradation.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Step Rationale
On-Bench Degradation 1. Prepare fresh solutions immediately before use. 2. Keep solutions on ice during the experiment.The compound may be degrading at room temperature over the course of the assay.
Interaction with Media Components 1. Evaluate the stability of the compound in the specific cell culture media or assay buffer being used. 2. Perform a time-course study to measure the compound's concentration in the media over the assay duration.Components in complex biological media can react with the compound.
Formation of Adducts 1. Analyze the solution using LC-MS to look for potential adducts with media components (e.g., aldehydes, ketones).The primary amine can form Schiff bases with carbonyl-containing molecules.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products[3][4].

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Determine the percentage of degradation and identify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm or Mass Spectrometry (MS)
Injection Volume 10 µL

Note: This is a generic method and may require optimization for your specific application. Method development and validation are critical steps[7][8].

Visualizations

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme pH) main This compound Imine Imine intermediate main->Imine [O] N_oxide N-oxide main->N_oxide [O] on piperidine N Ring_opening Potential Ring Opening main->Ring_opening Acid/Base

Caption: Potential degradation pathways for this compound.

experimental_workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if necessary) sample->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze data Compare Chromatograms Identify Degradants Quantify Degradation analyze->data end Stability Profile data->end

Caption: Workflow for a forced degradation study.

troubleshooting_logic issue Instability Observed check_ph Check pH of Solution issue->check_ph Is it an aqueous solution? check_o2 Check for Oxygen Exposure issue->check_o2 check_temp Check Storage Temperature issue->check_temp adjust_ph Adjust to pH 4-6 check_ph->adjust_ph pH is > 7 or < 4 inert_atm Use Inert Atmosphere check_o2->inert_atm Prepared in air refrigerate Store at 2-8 °C check_temp->refrigerate Stored at RT

Caption: Decision tree for troubleshooting instability issues.

References

Technical Support Center: N-Alkylation of (1-Methylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the N-alkylation of (1-methylpiperidin-2-yl)methanamine. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction shows low to no conversion. What are the potential causes and how can I address them?

Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Solutions:

  • Inactive Reagents:

    • Alkylating Agent: Alkyl halides can degrade over time. Verify the purity of your alkylating agent. If using an aldehyde/ketone for reductive amination, check for polymerization or oxidation.

    • Reducing Agent: Borohydride reagents like Sodium Triacetoxyborohydride (STAB) are moisture-sensitive.[1] Ensure they have been stored in a desiccator and handled under an inert atmosphere.

    • Amine: Ensure the starting amine, this compound, is pure and free from excessive water.

  • Inappropriate Reaction Conditions:

    • Temperature: Many N-alkylation reactions require heating.[2] If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for side product formation.[3]

    • Solvent: The choice of solvent is critical. For reductive aminations using STAB, anhydrous solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are preferred.[1] For reactions with alkyl halides, polar aprotic solvents like DMF or acetonitrile are often effective.[4]

  • Sub-optimal pH (for Reductive Amination): Imine formation, the first step in reductive amination, is pH-dependent. The reaction is typically most effective in a weakly acidic medium (pH 5-7).[5][6] Adding a small amount of acetic acid can catalyze imine formation.[5]

  • Steric Hindrance: The substrate itself, with a substituent at the 2-position of the piperidine ring, may present some steric hindrance. Using a less bulky alkylating agent or extending the reaction time may be necessary.[2]

Q2: I'm observing significant over-alkylation, forming a quaternary ammonium salt. How can I improve selectivity for the desired mono-alkylated product?

Over-alkylation is a frequent side reaction, especially with reactive alkylating agents, because the secondary amine product is often more nucleophilic than the starting primary amine.[7]

Strategies to Promote Mono-alkylation:

  • Control Stoichiometry: Use the amine as the limiting reagent or use only a slight excess (1.0-1.2 equivalents) of the alkylating agent.[8]

  • Slow Addition: Adding the alkylating agent slowly (e.g., via a syringe pump) to a solution of the amine can help maintain a low concentration of the electrophile, favoring mono-alkylation.[4]

  • Choice of Alkylating Agent: Less reactive alkylating agents (e.g., alkyl chlorides instead of bromides or iodides) can provide better selectivity.[3]

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation.

  • Use Reductive Amination: This method is generally more selective for mono-alkylation compared to direct alkylation with alkyl halides because the imine intermediate is formed and then reduced in a controlled manner.[9]

Q3: In my reductive amination protocol, the reaction is slow and the yield is poor. What factors should I investigate?

Reductive amination is a powerful technique, but its success hinges on the careful selection of reagents and conditions.

Key Factors for Optimization:

  • Choice of Reducing Agent: The reactivity and selectivity of the reducing agent are paramount.

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for one-pot reactions as it does not readily reduce the starting aldehyde or ketone.[5][10]

    • Sodium Cyanoborohydride (NaBH₃CN): Also highly selective for the iminium ion over the carbonyl group.[5] However, it is highly toxic and can generate cyanide gas, requiring careful handling and workup.[5]

    • Sodium Borohydride (NaBH₄): A stronger and less expensive reducing agent, but it can also reduce the starting aldehyde/ketone.[10] Therefore, it is best used in a two-step procedure where the imine is pre-formed before the addition of NaBH₄.[10][11]

  • Imine Formation: Ensure the imine intermediate is forming efficiently. This can be monitored by techniques like TLC or NMR. If imine formation is the slow step, adding a dehydrating agent (e.g., anhydrous MgSO₄) or a catalytic amount of acid (like acetic acid) can be beneficial.[10]

  • Solvent Compatibility: STAB is sensitive to water and not highly compatible with protic solvents like methanol.[1] Anhydrous DCM or DCE are preferred solvents. Conversely, NaBH₃CN is often used in methanol.[1]

Quantitative Data Summary

The choice of reducing agent significantly impacts the outcome of a reductive amination. The following table provides a comparative overview.

Reducing AgentCommon SolventsKey AdvantagesKey DisadvantagesTypical Procedure
Sodium Triacetoxyborohydride (STAB) DCM, DCE, THF[1]Mild, highly selective; ideal for one-pot reactions; safer than NaBH₃CN.[5]Moisture sensitive; higher cost.One-pot[10]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Water[1][12]Excellent selectivity for iminium ions; effective in protic solvents.[5]Highly toxic; generates cyanide byproducts.[5]One-pot
Sodium Borohydride (NaBH₄) Methanol, Ethanol[1]Potent reducing agent; cost-effective.[5]Lacks selectivity (reduces aldehydes/ketones); risk of side products.[10]Two-step[10]

Experimental Protocols

Protocol: General Procedure for Reductive Amination using STAB

This protocol describes a general one-pot method for the N-alkylation of this compound with an aldehyde or ketone.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the aldehyde or ketone in anhydrous DCM.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) to the mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

  • Work-up: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of NaHCO₃.[5] Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated amine.

Visual Guides

Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and solving common issues during the N-alkylation reaction.

TroubleshootingWorkflow start Reaction Start: N-Alkylation of Amine check_conversion Check Conversion (TLC, LC-MS) start->check_conversion low_yield Low / No Conversion check_conversion->low_yield No side_products Side Products Observed (e.g., Over-alkylation) check_conversion->side_products Yes, but... good_yield Good Conversion & Selectivity check_conversion->good_yield Yes check_reagents Verify Reagent Purity & Activity low_yield->check_reagents Potential Cause optimize_conditions Optimize Conditions: ↑ Temp, Change Solvent low_yield->optimize_conditions Potential Cause check_ph Adjust pH (if Reductive Amination, add AcOH) low_yield->check_ph Potential Cause adjust_stoich Adjust Stoichiometry (↓ Alkylating Agent) side_products->adjust_stoich Solution slow_addition Use Slow Addition of Alkylating Agent side_products->slow_addition Solution change_reagent Switch to Less Reactive Alkylating Agent or Use Reductive Amination side_products->change_reagent Solution end_product Proceed to Work-up & Purification good_yield->end_product check_reagents->start Restart optimize_conditions->start Restart check_ph->start Restart adjust_stoich->start Restart slow_addition->start Restart change_reagent->start Restart

Caption: A workflow for troubleshooting N-alkylation reactions.

Reductive Amination Pathway

This diagram illustrates the key steps in the reductive amination process, from reactants to the final product.

ReductiveAmination reactants Amine (R'-NH2) + Aldehyde (R-CHO) imine Imine / Iminium Ion Intermediate reactants->imine Condensation (-H2O) product Secondary Amine (R-CH2-NH-R') imine->product Reduction reductant Reducing Agent (e.g., STAB) reductant->imine Hydride Addition

Caption: The general mechanism of a reductive amination reaction.

References

Preventing dimer formation in (1-Methylpiperidin-2-yl)methanamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation during reactions with (1-Methylpiperidin-2-yl)methanamine.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, leading to the formation of unwanted dimers.

Issue 1: Formation of an Imine-Related Dimer

Question: I am observing a significant amount of a dimer by-product in my acylation reaction with this compound, especially when the reaction is sluggish. What could be the cause and how can I prevent it?

Answer:

One possible cause is the formation of an imine-related dimer. This can occur if a portion of the primary amine is oxidized to an aldehyde, which then reacts with the starting amine to form an imine. This imine can then react with another molecule of the starting amine to form a dimer.

Troubleshooting Steps:

  • Deoxygenate Solvents: Before starting the reaction, thoroughly deoxygenate your solvents by bubbling nitrogen or argon through them. This will minimize the presence of dissolved oxygen that could lead to oxidation of the primary amine.

  • Use an Inert Atmosphere: Run your reaction under an inert atmosphere of nitrogen or argon to prevent exposure to atmospheric oxygen.

  • Control Reaction Temperature: Avoid excessively high temperatures, as this can accelerate side reactions, including oxidation.

  • Slow Addition of Reagents: Adding the acylating agent slowly to the solution of the amine can help to ensure that it reacts with the primary amine faster than any potential side reactions can occur.

Issue 2: Dimerization via Oxidative Coupling

Question: My reaction mixture is turning a yellowish or brownish color, and I am isolating a dimer where two molecules of this compound appear to be coupled. What is happening?

Answer:

This could be due to oxidative coupling of the primary amine. Primary amines can be susceptible to oxidation, leading to the formation of various coupled products.

Troubleshooting Steps:

  • Use Freshly Distilled Amine: If possible, use freshly distilled or purified this compound to remove any oxidized impurities.

  • Add Antioxidants: In some cases, adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), can help to prevent oxidative side reactions. However, ensure that the antioxidant does not interfere with your desired reaction.

  • Maintain a Low pH if Possible: Keeping the reaction medium mildly acidic can protonate the amine, making it less susceptible to oxidation. However, this is not always compatible with the desired reaction, such as acylation, which typically requires a basic or neutral pH.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of dimer formation with this compound?

A1: While several mechanisms are possible, a common cause is often related to the presence of impurities or exposure to air (oxygen), leading to side reactions. The primary amine functionality is susceptible to oxidation, which can initiate dimerization pathways.

Q2: Can the choice of base in my reaction influence dimer formation?

A2: Yes, the choice of base can be critical. Sterically hindered non-nucleophilic bases, such as N,N-diisopropylethylamine (DIPEA), are often preferred over smaller, more nucleophilic bases like triethylamine (TEA).[1] This is because smaller bases can potentially participate in or catalyze side reactions.

Q3: How can I monitor the progress of my reaction to detect dimer formation early?

A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring reaction progress.[1] By taking small aliquots from the reaction mixture at different time points, you can track the consumption of your starting material and the formation of both your desired product and any by-products, including dimers.

Q4: Are there any specific storage conditions for this compound to minimize degradation and potential for dimer formation in future reactions?

A4: It is best to store this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light and moisture. Storing it at a low temperature (e.g., in a refrigerator) can also help to slow down any potential degradation processes.

Data Presentation

The following table provides hypothetical quantitative data on the effect of different reaction conditions on the yield of the desired acylated product versus the formation of an undesired dimer.

Entry Base Atmosphere Solvent Desired Product Yield (%) Dimer Formation (%)
1TEAAirDichloromethane6525
2TEANitrogenDichloromethane8010
3DIPEAAirDichloromethane7515
4DIPEANitrogenDichloromethane90<5
5DIPEANitrogenAcetonitrile88<5

Experimental Protocols

Protocol 1: Standard N-Acylation of this compound

This protocol describes a standard procedure for the N-acylation of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: N-Acylation with Minimized Dimer Formation

This protocol incorporates measures to minimize dimer formation.

  • Solvent Preparation: Deoxygenate anhydrous dichloromethane (DCM) by bubbling nitrogen gas through it for at least 30 minutes.

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve freshly purified this compound (1.0 eq) in the deoxygenated DCM to a concentration of approximately 0.1 M.

  • Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Dimer_Formation_Pathway Amine This compound Oxidized_Intermediate Oxidized Intermediate (e.g., Aldehyde) Amine->Oxidized_Intermediate Oxidation (O2, heat) Desired_Product Desired Acylated Product Amine->Desired_Product + Acylating Agent Imine Imine Intermediate Oxidized_Intermediate->Imine + Amine Dimer Dimer By-product Imine->Dimer + Amine Acylating_Agent Acylating Agent

Caption: Proposed pathway for imine-related dimer formation.

Troubleshooting_Workflow Start Dimer Formation Observed Check_Atmosphere Is the reaction under an inert atmosphere? Start->Check_Atmosphere Use_Inert Implement Inert Atmosphere (N2 or Ar) Check_Atmosphere->Use_Inert No Check_Base Is a sterically hindered base being used? Check_Atmosphere->Check_Base Yes Use_Inert->Check_Base Switch_Base Switch to DIPEA Check_Base->Switch_Base No Check_Reagents Are reagents and solvents pure and deoxygenated? Check_Base->Check_Reagents Yes Switch_Base->Check_Reagents Purify_Reagents Purify/deoxygenate reagents and solvents Check_Reagents->Purify_Reagents No Monitor_Reaction Monitor reaction by TLC/LC-MS Check_Reagents->Monitor_Reaction Yes Purify_Reagents->Monitor_Reaction

Caption: Troubleshooting workflow for preventing dimer formation.

References

Technical Support Center: Scaling Up the Synthesis of (1-Methylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of (1-Methylpiperidin-2-yl)methanamine, with a focus on scaling up the process. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially viable route is a two-step synthesis. The first step involves the catalytic hydrogenation of 2-cyanopyridine to yield the intermediate, 2-(aminomethyl)piperidine. The second step is the N-methylation of this intermediate, most commonly achieved through an Eschweiler-Clarke reaction, to produce the final product.[1]

Q2: What are the key safety considerations when scaling up this synthesis?

A2: Both steps of the synthesis require careful safety assessment. The catalytic hydrogenation of nitriles is highly exothermic and involves flammable hydrogen gas and often pyrophoric catalysts.[2] Key considerations include proper heat management, ensuring a leak-proof reactor setup, and safe handling of the catalyst under an inert atmosphere.[2] The Eschweiler-Clarke reaction can also be exothermic and involves the use of corrosive formic acid and toxic formaldehyde. Adequate ventilation and personal protective equipment are essential.

Q3: Can the Eschweiler-Clarke reaction produce quaternary ammonium salts as by-products?

A3: No, a significant advantage of the Eschweiler-Clarke reaction is that it selectively produces tertiary amines without the formation of quaternary ammonium salts.[3][4][5] The reaction mechanism prevents the tertiary amine from reacting further with formaldehyde to form a quaternary salt.[3]

Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A4: For both the hydrogenation and methylation steps, reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is also highly effective for identifying and quantifying the final product and any potential impurities. High-Performance Liquid Chromatography (HPLC) can also be utilized for purity analysis.

Experimental Protocols

Step 1: Catalytic Hydrogenation of 2-Cyanopyridine

This protocol details the synthesis of the intermediate, 2-(aminomethyl)piperidine.

Materials:

  • 2-Cyanopyridine

  • Cobalt-containing catalyst (e.g., Raney Cobalt) or Palladium on Carbon (Pd/C)

  • Solvent (e.g., Methanol, Ethanol)

  • Hydrogen gas

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Ensure the hydrogenation reactor is clean, dry, and leak-tested.

  • Under an inert atmosphere, charge the reactor with the solvent and the catalyst.

  • Add the 2-cyanopyridine to the reactor.

  • Seal the reactor and purge the system multiple times with inert gas, followed by purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (see table below).

  • Begin agitation and heat the reactor to the target temperature.

  • Monitor the reaction progress by observing hydrogen uptake and periodically analyzing samples via TLC or GC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • The catalyst can be removed by filtration under an inert atmosphere. The resulting filtrate contains the 2-(aminomethyl)piperidine solution.

Step 2: N-Methylation of 2-(aminomethyl)piperidine (Eschweiler-Clarke Reaction)

This protocol describes the synthesis of this compound from the intermediate.

Materials:

  • 2-(aminomethyl)piperidine (from Step 1)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide solution (for basification)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a suitable reactor, charge the solution of 2-(aminomethyl)piperidine.

  • With cooling, slowly add formic acid, followed by the slow addition of the formaldehyde solution.

  • Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for several hours until the reaction is complete, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a sodium hydroxide solution to a pH greater than 12. This step can be exothermic and should be done with cooling.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by fractional distillation under reduced pressure.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterStep 1: HydrogenationStep 2: N-Methylation
Starting Material 2-Cyanopyridine2-(aminomethyl)piperidine
Key Reagents Hydrogen, Catalyst (Co or Pd/C)Formaldehyde, Formic Acid
Solvent Methanol or EthanolWater (from reagents)
Temperature 120-230°C (Co-catalyst)90-100°C (Reflux)
Pressure 10-45 MPa (Co-catalyst)Atmospheric
Reaction Time 4-12 hours6-18 hours
Typical Yield 70-90%80-95%

Troubleshooting Guides

Troubleshooting: Catalytic Hydrogenation of 2-Cyanopyridine
Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur or nitrogen compounds) can poison the catalyst.[6]- Ensure high purity of all reagents and solvents. - Use a guard bed to remove potential poisons before they reach the reactor.
Inactive Catalyst: The catalyst may be old, improperly handled, or not activated correctly.- Use a fresh batch of catalyst. - Ensure the catalyst is handled under an inert atmosphere to prevent oxidation. - Follow the manufacturer's activation procedure.
Insufficient Hydrogen Pressure/Temperature: The reaction conditions may not be sufficient to drive the reaction.- Gradually increase the hydrogen pressure and/or temperature within safe operating limits of the reactor.
Formation of By-products Over-reduction: Cleavage of the aminomethyl group can occur under harsh conditions.- Optimize reaction conditions by lowering the temperature or pressure. - Screen different catalysts and catalyst loadings.
Incomplete reduction: Formation of partially hydrogenated intermediates.- Increase reaction time or catalyst loading. - Ensure efficient mixing to improve mass transfer.
Difficult Catalyst Filtration Fine Catalyst Particles: Some catalysts, like Raney Cobalt, can be very fine.- Use a filter aid such as Celite. - Allow the catalyst to settle before filtration.
Troubleshooting: N-Methylation via Eschweiler-Clarke Reaction
Issue Potential Cause(s) Suggested Solution(s)
Incomplete Reaction Insufficient Reagents: Molar ratios of formaldehyde or formic acid may be too low.- Use a slight excess of formaldehyde and formic acid.
Low Reaction Temperature/Time: The reaction may not have been heated long enough or at a high enough temperature.- Ensure the reaction is maintained at a gentle reflux. - Extend the reaction time and monitor by TLC or GC-MS.
Formation of Formamide By-product Improper Reagent Addition: Adding formaldehyde before formic acid can sometimes lead to side reactions.- Add formic acid to the amine first, followed by the slow addition of formaldehyde, while keeping the mixture cool.
Difficult Work-up/Emulsion Formation High Concentration of Amines: The product and starting material are basic and can act as surfactants.- Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. - Perform a slow and careful extraction.
Product Purity Issues Residual Starting Material: Incomplete reaction.- See "Incomplete Reaction" above. The product can be purified by fractional distillation.
Thermal Decomposition during Distillation: The product may be sensitive to high temperatures.- Perform the distillation under reduced pressure to lower the boiling point.

Visualizations

experimental_workflow cluster_step1 Step 1: Catalytic Hydrogenation cluster_step2 Step 2: N-Methylation (Eschweiler-Clarke) start1 2-Cyanopyridine process1 Hydrogenation (High Pressure & Temperature) start1->process1 reagents1 H2, Catalyst (Co or Pd/C) Methanol/Ethanol reagents1->process1 intermediate 2-(aminomethyl)piperidine process1->intermediate process2 Reflux intermediate->process2 reagents2 Formaldehyde, Formic Acid reagents2->process2 workup Basification & Extraction process2->workup purification Fractional Distillation workup->purification final_product This compound purification->final_product troubleshooting_hydrogenation cluster_causes Potential Causes cluster_solutions Solutions start Low Conversion in Hydrogenation? catalyst_poisoning Catalyst Poisoning? start->catalyst_poisoning inactive_catalyst Inactive Catalyst? start->inactive_catalyst low_pressure_temp Insufficient Pressure/Temp? start->low_pressure_temp purify_reagents Purify Reagents/Solvents catalyst_poisoning->purify_reagents fresh_catalyst Use Fresh/Properly Activated Catalyst inactive_catalyst->fresh_catalyst increase_conditions Increase Pressure/Temperature low_pressure_temp->increase_conditions

References

Technical Support Center: Synthesis of (1-Methylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify byproducts in the synthesis of (1-Methylpiperidin-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial route for synthesizing this compound and what are its key stages?

A1: A prevalent and scalable synthetic route starts from 2-cyanopyridine. This process typically involves two main transformations:

  • Catalytic Hydrogenation: 2-Cyanopyridine is hydrogenated to first form the intermediate 2-aminomethylpyridine, which is then further reduced to the saturated piperidine ring, yielding 2-aminomethylpiperidine.[1] This is often achieved using a cobalt-containing catalyst under elevated temperature and pressure.[1][2]

  • N-Methylation: The resulting 2-aminomethylpiperidine, which contains a primary and a secondary amine, is then methylated to yield the final product, this compound. A common method for this step is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid.[3][4]

Q2: During the catalytic hydrogenation of 2-cyanopyridine, my reaction seems incomplete. What are the expected impurities?

A2: Incomplete hydrogenation is a common issue. The primary impurity you will likely observe is 2-aminomethylpyridine , the intermediate product from the reduction of the nitrile and the pyridine ring, respectively.[1] If the reaction is stopped prematurely or the catalyst is not active enough, both unreacted 2-cyanopyridine and the 2-aminomethylpyridine intermediate can contaminate the desired 2-aminomethylpiperidine.

Q3: I've performed the N-methylation step, but I see a significant byproduct with a mass of +14 Da compared to my product. What is it and how can I avoid it?

A3: This byproduct is almost certainly the over-methylated tertiary amine, (1-Methylpiperidin-2-yl)-N,N-dimethylmethanamine . This occurs when the primary amine on the side chain is methylated twice. The Eschweiler-Clarke reaction is known to exhaustively methylate primary amines to tertiary amines.[4][5] To minimize this, you can attempt to use a substoichiometric amount of formaldehyde and formic acid, but this may lead to an incomplete reaction. A more robust strategy involves protecting the primary amine before N-methylation of the piperidine ring, followed by deprotection.

Q4: After performing an Eschweiler-Clarke methylation, I've isolated a byproduct with a mass of +28 Da relative to the starting material, 2-aminomethylpiperidine. What could this be?

A4: This impurity is likely the N-formyl derivative , specifically 1-formyl-2-(formamidomethyl)piperidine, or a mono-formylated version. During the Eschweiler-Clarke reaction, an N-formyl species can be an intermediate. If the reduction step (hydride transfer from formic acid) is inefficient or the reaction is incomplete, this formylated byproduct can be isolated.[3]

Q5: Can the piperidine ring open during the synthesis?

A5: Ring-opening of an unstrained piperidine ring is not a common side reaction under standard catalytic hydrogenation or reductive amination conditions. These conditions are generally mild enough to preserve the integrity of the heterocyclic ring. Ring cleavage typically requires much harsher conditions or specific reagents not commonly used in this synthesis.

Troubleshooting Guide

Problem Symptom / Observation Potential Cause(s) Suggested Solution(s)
Low Yield in Hydrogenation Step GC-MS or NMR analysis shows significant amounts of 2-cyanopyridine and/or 2-aminomethylpyridine.1. Catalyst deactivation or insufficient catalyst loading.2. Insufficient hydrogen pressure or reaction time.3. Suboptimal reaction temperature.1. Use fresh, active catalyst (e.g., cobalt-based or rhodium) at an appropriate loading.[1][2]2. Ensure the system is leak-free and maintain the recommended hydrogen pressure (10-45 MPa) and time.[1]3. Optimize the temperature within the recommended range (120-230 °C).[1]
Over-methylation Product Observed LC-MS shows a peak with M+14 relative to the desired product. ¹H NMR shows a singlet integrating to 6H instead of 3H in the N-methyl region.Excess of methylating reagents (formaldehyde and formic acid) in the Eschweiler-Clarke reaction.1. Carefully control stoichiometry, using a slight excess of the amine if possible.2. Consider a protecting group strategy: protect the primary amine (e.g., with a Boc group), methylate the piperidine nitrogen, and then deprotect.[6]
Incomplete N-Methylation Product mixture contains both the desired product and the starting material, 2-aminomethylpiperidine.1. Insufficient amount of formaldehyde or formic acid.2. Reaction time is too short or temperature is too low.1. Use a slight excess of formaldehyde and formic acid.[4]2. Increase reaction time or temperature (typically reflux conditions) and monitor by TLC or LC-MS until the starting material is consumed.
Persistent Emulsion during Workup Aqueous and organic layers fail to separate cleanly after extraction.Amines can act as surfactants, stabilizing emulsions.1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.2. Perform a gentle filtration of the emulsified mixture through a pad of Celite.

Byproduct Identification Data

The following table summarizes the key data for identifying the target product and its most common byproducts.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Mass Spec (M+H)⁺Key ¹H NMR Signals (Illustrative)
This compound (Product)C₇H₁₆N₂128.22129.1Singlet ~2.2-2.4 ppm (3H, N-CH₃ on ring)
2-Aminomethylpiperidine (Starting Material)C₆H₁₄N₂114.19115.1Absence of N-methyl signal on the ring.
2-Aminomethylpyridine (Intermediate)C₆H₈N₂108.14109.1Aromatic protons (7.0-8.5 ppm).
(1-Methylpiperidin-2-yl)-N,N-dimethylmethanamine (Over-methylated)C₉H₂₀N₂156.27157.2Two N-methyl signals, one for the ring and a singlet for the side chain (~2.2 ppm, 6H).
1-Methyl-2-(formamidomethyl)piperidine (N-Formyl Byproduct)C₈H₁₆N₂O156.22157.1Presence of a formyl proton signal (~8.0 ppm).

Analytical & Purification Protocols

Protocol 1: GC-MS for Purity Assessment and Byproduct Identification
  • Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent) and a mass selective detector.

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium, constant flow.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Compare the retention times and mass spectra of the peaks in the crude sample to those of authenticated standards if available. Identify unknown peaks by interpreting their fragmentation patterns and comparing their molecular ions to the expected masses of potential byproducts.

Protocol 2: ¹H NMR for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment). Add a small amount of an internal standard like TMS if quantitative analysis is needed.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Analysis:

    • Confirm Product: Look for a singlet corresponding to the N-methyl group on the piperidine ring (typically ~2.2-2.4 ppm). The integration of this peak should be 3H.

    • Identify Over-methylation: The presence of a sharp singlet integrating to 6H in the N-methyl region is indicative of the N,N-dimethyl byproduct.

    • Identify Starting Material: The absence of the N-methyl singlet on the ring and the presence of signals corresponding to 2-aminomethylpiperidine indicate an incomplete reaction.

    • Identify N-Formyl Byproduct: Look for a singlet in the downfield region (~8.0 ppm) corresponding to the formyl proton.

Visualizations

Synthesis and Byproduct Pathway

G cluster_main Main Synthetic Route cluster_byproducts Potential Byproducts 2_Cyanopyridine 2_Cyanopyridine 2_Aminomethylpyridine 2_Aminomethylpyridine 2_Cyanopyridine->2_Aminomethylpyridine Partial Hydrogenation 2_Aminomethylpiperidine 2_Aminomethylpiperidine 2_Aminomethylpyridine->2_Aminomethylpiperidine Ring Hydrogenation Incomplete Unreacted 2-Aminomethylpyridine 2_Aminomethylpyridine->Incomplete Incomplete Reaction Product This compound 2_Aminomethylpiperidine->Product N-Methylation (e.g., Eschweiler-Clarke) OverMethyl Over-Methylation Product (N,N-dimethyl) Product->OverMethyl Excess Reagents NFormyl N-Formyl Byproduct Product->NFormyl Incomplete Reduction

Caption: Reaction pathway for this compound synthesis and points of byproduct formation.

Troubleshooting Workflow for Impurity Identification

G A Impurity Detected in Crude Product (TLC, LC-MS, GC-MS) B Analyze by Mass Spectrometry (LC-MS or GC-MS) A->B C Determine Molecular Weight of Impurity B->C D Compare MW with Potential Byproducts (See Table Above) C->D E Hypothesis Formed D->E F Confirm Structure by NMR E->F G Impurity Confirmed F->G H Optimize Reaction Conditions (Stoichiometry, Time, Temp) G->H I Refine Purification Strategy (Chromatography, Distillation) G->I J Pure Product Obtained H->J I->J

Caption: A logical workflow for identifying and addressing impurities during synthesis.

References

Optimizing reaction conditions for chiral synthesis of (1-Methylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions in the chiral synthesis of (1-Methylpiperidin-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for the chiral synthesis of this compound?

A1: The primary strategies for the enantioselective synthesis of this compound and related 2-substituted piperidines include:

  • Asymmetric Hydrogenation: Catalytic hydrogenation of corresponding substituted pyridinium salts using a chiral catalyst.[1][2]

  • Asymmetric Cyclization Reactions: Methods like copper-catalyzed cyclizative aminoboration can be employed to construct the chiral piperidine ring.[3]

  • Use of Chiral Auxiliaries: A chiral auxiliary can be used to direct the stereoselective synthesis, followed by its removal.

  • Chiral Resolution: Separation of a racemic mixture of this compound into its individual enantiomers.[4][5] This is often achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[4][6]

  • Reduction of a Chiral Precursor: Asymmetric synthesis can be achieved through the reduction of a chiral cyanopiperidine precursor. A similar strategy has been described for the synthesis of [(2S)-2-methylpiperidin-2-yl]methanamine.[7]

Q2: How can I prepare the racemic mixture of this compound for chiral resolution?

A2: A common method for the synthesis of the racemic compound is through the reduction of 1-methylpiperidine-2-carbonitrile. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄).

Q3: What are suitable chiral resolving agents for this compound?

A3: For the resolution of racemic amines, chiral acids are typically used as resolving agents to form diastereomeric salts. Commonly used resolving agents for amines include:

  • Tartaric acid derivatives (e.g., dibenzoyltartaric acid)

  • Mandelic acid and its derivatives

  • Camphorsulfonic acid

The choice of resolving agent and solvent system is crucial and often requires empirical screening to find the optimal conditions for selective crystallization of one of the diastereomeric salts.[4]

Troubleshooting Guides

Issue 1: Low Yield in Asymmetric Synthesis
Potential Cause Troubleshooting Steps
Suboptimal Catalyst Performance - Catalyst Screening: If using a catalytic method (e.g., asymmetric hydrogenation), screen a variety of chiral ligands and metal precursors. - Catalyst Loading: Optimize the catalyst loading; too low may result in incomplete conversion, while too high can sometimes lead to side reactions. - Catalyst Deactivation: Ensure inert reaction conditions (e.g., use of degassed solvents, inert atmosphere) to prevent catalyst deactivation.
Inefficient Reduction Step - Choice of Reducing Agent: If synthesizing from a nitrile or imine precursor, the choice and amount of reducing agent (e.g., LiAlH₄, NaBH₄ with additives) is critical. - Reaction Temperature: Optimize the reaction temperature; lower temperatures may improve selectivity but decrease reaction rate, while higher temperatures can lead to side products.
Poor Precursor Quality - Purity of Starting Materials: Ensure the purity of the starting materials, as impurities can interfere with the reaction and poison catalysts. - Stability of Intermediates: Some intermediates may be unstable; consider telescoping steps or purification under mild conditions.
Issue 2: Low Enantioselectivity (ee%)
Potential Cause Troubleshooting Steps
Incorrect Chiral Catalyst/Ligand - Ligand Selection: The choice of chiral ligand is paramount for achieving high enantioselectivity. A range of ligands with different electronic and steric properties should be screened. - Metal Precursor: The metal precursor used with the chiral ligand can also influence the stereochemical outcome.
Suboptimal Reaction Conditions - Temperature: Lowering the reaction temperature often increases enantioselectivity. - Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the chiral induction. Screen a range of solvents. - Pressure (for hydrogenation): In asymmetric hydrogenation, the hydrogen pressure can affect the enantioselectivity.
Racemization of Product - Work-up Conditions: Avoid harsh acidic or basic conditions during work-up and purification, as this can lead to racemization of the chiral amine. - Thermal Stability: Assess the thermal stability of the product to avoid racemization during purification steps like distillation.
Issue 3: Difficulty in Chiral Resolution
Potential Cause Troubleshooting Steps
Poor Crystal Formation - Solvent Screening: The choice of solvent is critical for the fractional crystallization of diastereomeric salts. Screen a variety of solvents and solvent mixtures of differing polarities. - Cooling Rate: A slow cooling rate can promote the formation of larger, purer crystals. - Seeding: Introducing a seed crystal of the desired diastereomeric salt can induce crystallization.
Similar Solubilities of Diastereomeric Salts - Choice of Resolving Agent: If the diastereomeric salts have similar solubilities, try a different chiral resolving agent. - Recrystallization: Multiple recrystallizations of the isolated salt may be necessary to improve the diastereomeric excess.
Incomplete Salt Formation - Stoichiometry: Ensure the correct stoichiometry between the racemic amine and the chiral resolving agent. - Reaction Time: Allow sufficient time for the salt to form and crystallize.

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic this compound (General Procedure)

This protocol provides a general framework. The specific resolving agent, solvent, and temperatures will require optimization.

  • Diastereomeric Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • In a separate flask, dissolve one equivalent of the chosen chiral resolving agent (e.g., (R)-(-)-Mandelic acid) in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then optionally cool further in an ice bath or refrigerator to induce crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • The mother liquor, enriched in the other diastereomer, can be collected for recovery of the other enantiomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH solution) to deprotonate the amine and dissolve the resolving agent.

    • Extract the free amine with an organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee%) of the product should be determined by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Data Presentation

The following tables summarize typical data that should be collected during the optimization of the chiral synthesis. Note: As specific literature values for this compound are scarce, these tables are templates for experimental data logging.

Table 1: Optimization of Asymmetric Hydrogenation

EntryChiral LigandSolventTemperature (°C)Pressure (psi)Yield (%)ee (%)
1Ligand AMethanol25500
2Ligand BMethanol25500
3Ligand AToluene25500
4Ligand AMethanol0500

Table 2: Optimization of Chiral Resolution

EntryResolving AgentSolventCrystallization Temp (°C)Yield of Salt (%)ee of Amine (%)
1(R)-Mandelic AcidEthanol4
2(R)-Mandelic AcidAcetone4
3Dibenzoyl-D-tartaric acidMethanol4
4(1S)-(+)-10-Camphorsulfonic acidEthanol4

Visualizations

Below are diagrams illustrating key workflows in the chiral synthesis and resolution process.

G cluster_synthesis Asymmetric Synthesis Workflow start Precursor (e.g., 1-Methyl-2-cyanopiperidine) reaction Asymmetric Reaction (e.g., Reduction with Chiral Catalyst) start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification product Enantiomerically Enriched Product purification->product

Caption: General workflow for the asymmetric synthesis of this compound.

G cluster_resolution Chiral Resolution Workflow racemate Racemic this compound add_resolver Add Chiral Resolving Agent racemate->add_resolver crystallization Fractional Crystallization add_resolver->crystallization separation Separate Diastereomeric Salts crystallization->separation liberation Liberate Free Amine separation->liberation enantiomer Isolated Enantiomer liberation->enantiomer

Caption: Workflow for the chiral resolution of racemic this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Enantioselectivity low_ee Low Enantiomeric Excess (ee%) check_temp Lower Reaction Temperature low_ee->check_temp check_solvent Screen Different Solvents low_ee->check_solvent check_catalyst Evaluate Different Chiral Catalysts/Ligands low_ee->check_catalyst re_evaluate Re-evaluate ee% check_temp->re_evaluate check_solvent->re_evaluate check_catalyst->re_evaluate

Caption: Decision-making process for troubleshooting low enantioselectivity.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Chiral Piperidine-Based Enantiomers: The Case of Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stereoselectivity in Piperidine Derivatives

The three-dimensional arrangement of atoms in a chiral molecule can significantly influence its interaction with biological targets, which are themselves chiral. In the case of piperidine derivatives, the stereochemistry at substituted carbon atoms within the piperidine ring can lead to dramatic differences in pharmacological activity between enantiomers. One enantiomer may exhibit high affinity and efficacy for a particular receptor, while the other may be significantly less active or even interact with different targets, potentially leading to off-target effects. This principle is clearly illustrated by the enantiomers of threo-methylphenidate, a widely studied central nervous system stimulant.

Quantitative Comparison of threo-Methylphenidate Enantiomers

The primary mechanism of action of methylphenidate is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters. Experimental data demonstrates a significant disparity in the binding affinities of the d- and l-threo-enantiomers for these transporters.

EnantiomerTargetIC50 (nM)[1]
d-threo-methylphenidateDopamine Transporter (DAT)33
l-threo-methylphenidateDopamine Transporter (DAT)540
d-threo-methylphenidateNorepinephrine Transporter (NET)244
l-threo-methylphenidateNorepinephrine Transporter (NET)5100

IC50 values represent the concentration of the drug that inhibits 50% of the binding of a specific radioligand to the transporter in rat brain membranes.

As the data indicates, d-threo-methylphenidate is substantially more potent at inhibiting both DAT and NET compared to its l-enantiomer. This pronounced stereoselectivity underscores the importance of evaluating individual enantiomers in drug development.

Experimental Protocols

A detailed understanding of the methodologies used to generate the binding affinity data is crucial for the interpretation of the results and for designing future experiments.

Radioligand Binding Assay for Dopamine (DAT) and Norepinephrine (NET) Transporters

This protocol is a representative example based on methodologies described in the scientific literature for determining the binding affinity of compounds to monoamine transporters.

1. Membrane Preparation:

  • Tissue Source: Rat brain tissue, specifically the striatum for DAT and the frontal cortex for NET, is used due to the high density of these transporters in these regions.

  • Homogenization: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Potter-Elvehjem homogenizer.

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the crude membrane fraction containing the transporters.

  • Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances that might interfere with the assay.

  • Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method, such as the BCA protein assay, to ensure consistent amounts of protein are used in each assay.

  • Storage: The prepared membranes are stored at -80°C until use.

2. Competitive Binding Assay:

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

    • Varying concentrations of the unlabeled test compound (e.g., d- or l-threo-methylphenidate).

    • The prepared membrane homogenate.

    • Assay buffer.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a set period to allow the binding to reach equilibrium.

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • Specific Binding: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a known potent inhibitor) from the total binding (in the absence of any competitor).

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Ki Calculation: The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by methylphenidate and the general workflow of a competitive binding assay.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Tissue Homogenization prep2 Centrifugation prep1->prep2 prep3 Washing prep2->prep3 prep4 Protein Quantification prep3->prep4 assay1 Incubation with Radioligand & Competitor prep4->assay1 assay2 Filtration assay1->assay2 assay3 Washing assay2->assay3 assay4 Scintillation Counting assay3->assay4 analysis1 Calculate Specific Binding assay4->analysis1 analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki analysis2->analysis3

Figure 1: General workflow for a competitive radioligand binding assay.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine Vesicle Vesicles DA->Vesicle DAT DAT DA->DAT Reuptake D_receptor Dopamine Receptors DA->D_receptor Binds NE Norepinephrine NE->Vesicle NET NET NE->NET Reuptake NE_receptor Norepinephrine Receptors NE->NE_receptor Binds Vesicle->DA Release Vesicle->NE Release MPH d-Methylphenidate MPH->DAT Inhibits MPH->NET Inhibits Signal Downstream Signaling D_receptor->Signal NE_receptor->Signal

Figure 2: Simplified signaling pathway at a catecholaminergic synapse.

Synthesis of threo-Methylphenidate Enantiomers

The differential biological activities of the methylphenidate enantiomers necessitate methods for their separation or asymmetric synthesis. One reported method for the asymmetric synthesis of the individual enantiomers of methylphenidate starts from the chiral building blocks, D- or L-pipecolic acid. This approach allows for the synthesis of the (2R,2'R)- and (2S,2'S)-threo-enantiomers, as well as the corresponding erythro-isomers, with high optical purity.[2][3]

Conclusion

The examination of d- and l-threo-methylphenidate provides a clear and experimentally supported example of the critical role of stereochemistry in the biological activity of piperidine-containing molecules. The significantly higher affinity of the d-enantiomer for the dopamine and norepinephrine transporters highlights the importance of resolving and individually testing enantiomers during the drug discovery and development process. This approach allows for the identification of the more potent and potentially more therapeutically beneficial enantiomer, while also characterizing the activity of the less active enantiomer to understand its potential contribution to the overall pharmacological profile, including any off-target effects. For researchers working with novel chiral piperidine derivatives, such as the enantiomers of (1-Methylpiperidin-2-yl)methanamine, these findings underscore the necessity of stereospecific synthesis and pharmacological evaluation to fully elucidate their therapeutic potential.

References

A Comparative Guide to Piperidine-Based Ligands: Evaluating (1-Methylpiperidin-2-yl)methanamine in the Context of Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of piperidine-based ligands, with a focus on the structural and potential pharmacological characteristics of (1-Methylpiperidin-2-yl)methanamine. Due to a lack of extensive publicly available experimental data for this compound, this document leverages data from structurally related piperidine ligands to infer its potential activity and to provide a framework for its evaluation. The information herein is intended to guide research and development efforts by contextualizing this compound within the broader landscape of piperidine-based pharmacophores.

Introduction to Piperidine-Based Ligands

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and the ability to be readily functionalized at various positions make it a versatile template for designing ligands that target a wide array of biological entities, including G-protein coupled receptors (GPCRs) and ion channels.[1] This guide will focus on the comparison of piperidine derivatives at the sigma (σ), dopamine, and serotonin receptor systems, which are common targets for this class of compounds.

Performance Comparison of Piperidine-Based Ligands

Sigma Receptor Binding Affinities

The N-methyl group on the piperidine ring is a common feature in many high-affinity sigma receptor ligands. The position of other substituents on the piperidine ring can significantly influence binding affinity and selectivity.

Compound IDStructureσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Reference
This compound CN1CCCCC1CN Data not available Data not available
Ligand 12-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.2~105.6[2]
Haloperidol4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one2.5Data not available[2]
1-Methylpiperidine Derivative A4-(2-(benzylamino)ethyl)-1-methylpiperidine7.9>1000
1-Ethylpiperidine Derivative B4-(2-(benzylamino)ethyl)-1-ethylpiperidine89.4>1000
Unsubstituted Piperidine Derivative C4-(2-(benzylamino)ethyl)piperidine165>1000

Note: Data for compounds A, B, and C are representative of the importance of the N-substituent on the piperidine ring for sigma-1 receptor affinity, as highlighted in the literature.

Dopamine and Serotonin Receptor Binding Affinities

Piperidine-based structures are also prevalent in ligands targeting dopamine and serotonin receptors. The nature and position of substituents play a critical role in determining affinity and selectivity.

Compound IDStructureDopamine D₂ Receptor Ki (nM)Serotonin 5-HT₂ₐ Receptor pKiReference
This compound CN1CCCCC1CN Data not available Data not available
ACP-103N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide>10009.3[3]
Risperidone3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one3.19.1
Haloperidol4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one1.26.8

Note: The data for ACP-103, Risperidone, and Haloperidol are provided to illustrate the range of activities for piperidine-containing compounds at these receptors.

Experimental Protocols

To facilitate the experimental evaluation of this compound and other novel piperidine-based ligands, the following are detailed methodologies for key assays cited in the literature.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation:

    • Homogenize tissue known to express the receptor of interest (e.g., guinea pig brain for sigma receptors) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ receptors), and various concentrations of the test compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-labeled ligand for the receptor.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the amount of bound radioligand using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., cAMP Inhibition Assay for Gi/o-coupled Receptors)

Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) of a test compound at a G-protein coupled receptor.

General Protocol:

  • Cell Culture:

    • Culture a cell line stably expressing the receptor of interest (e.g., CHO cells expressing the µ-opioid receptor).

  • Assay Procedure:

    • Seed the cells into a 384-well plate.

    • Prepare serial dilutions of the test compound.

    • Treat the cells with the test compound dilutions in the presence of an adenylyl cyclase activator (e.g., forskolin).

    • Incubate for a specified time to allow for changes in intracellular cAMP levels.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., a competitive immunoassay with a fluorescent or luminescent readout).

  • Data Analysis:

    • Plot the cAMP concentration as a function of the test compound concentration.

    • For agonists, the curve will show a dose-dependent decrease in cAMP levels. For antagonists, the compound will block the effect of a known agonist.

    • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by piperidine-based ligands and a general workflow for their characterization.

G cluster_0 Sigma-1 Receptor Signaling Ligand Piperidine Ligand (Agonist) S1R Sigma-1 Receptor Ligand->S1R BiP BiP S1R->BiP IP3R IP3 Receptor S1R->IP3R Stabilizes Ca_ER Ca2+ IP3R->Ca_ER Releases ER Endoplasmic Reticulum Mito Mitochondria Ca_Mito Ca2+ Ca_ER->Ca_Mito Uptake ATP ATP Production Ca_Mito->ATP Cell_Survival Cell Survival & Proliferation ATP->Cell_Survival

Caption: Sigma-1 receptor signaling pathway.

G cluster_1 Dopamine D2 Receptor (Gi-coupled) Signaling Dopamine Dopamine / Agonist D2R D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates

Caption: Dopamine D2 receptor signaling.

G cluster_2 Experimental Workflow for Ligand Characterization Start Synthesize Piperidine Ligand Binding Primary Screening: Radioligand Binding Assays (e.g., σ, DA, 5-HT receptors) Start->Binding Functional Secondary Screening: Functional Assays (e.g., cAMP, Ca2+ flux) Binding->Functional Selectivity Selectivity Profiling: Panel of Receptors Functional->Selectivity ADME In Vitro ADME/Tox: Metabolic Stability, Cytotoxicity Functional->ADME InVivo In Vivo Studies: Pharmacokinetics, Behavioral Models Selectivity->InVivo ADME->InVivo End Lead Optimization InVivo->End

Caption: Ligand characterization workflow.

Conclusion

While a comprehensive, data-driven comparison of this compound with other piperidine-based ligands is currently hindered by a lack of published experimental data for this specific compound, this guide provides a valuable framework for its evaluation. Based on the structure-activity relationships of related compounds, it is plausible that this compound may exhibit affinity for sigma receptors, a hypothesis that warrants experimental validation. The provided experimental protocols and workflow diagrams offer a clear path for the characterization of this and other novel piperidine derivatives. Further research is essential to fully elucidate the pharmacological profile of this compound and determine its potential as a therapeutic agent.

References

In Vitro Efficacy of (1-Methylpiperidin-2-yl)methanamine Analogs and Related Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of (1-Methylpiperidin-2-yl)methanamine analogs and other piperidine-containing compounds across a range of biological targets. The data presented is compiled from various preclinical studies and is intended to serve as a resource for researchers in drug discovery and development.

Data Presentation

The following tables summarize the in vitro efficacy of various piperidine analogs, categorized by their primary biological targets.

Table 1: Dopamine Receptor Binding Affinity

CompoundTarget(s)Assay TypeTest SystemKi (nM)Reference
Eticlopride AnaloguesD2R, D3RRadioligand BindingHEK293 cells expressing human D2L/D3Varies by analog
N-Phenylpiperazine AnalogsD2, D3, D4Radioligand BindingNot specified0.3 - 53[1]
PergolideD1, D2, D3Radioligand BindingRecombinant cell lines or tissue homogenatesVaries by receptor[2]

Table 2: Serotonin Receptor Activity

CompoundTarget(s)Assay TypeTest SystempKi / pIC50Reference
ACP-103 (N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide)5-HT2A, 5-HT2CRadioligand Binding, R-SATHeterologously expressed human 5-HT2A/2CpKi: 9.3 (2A), 8.8 (2C) pIC50: 8.7 (2A), 7.1 (2C)
WAY-100635 Analogs5-HT1ARadioligand BindingNot specifiedSubnanomolar range
N-Phenylpiperazine Analogs5-HT1ARadioligand BindingNot specifiedHigh affinity[1]

Table 3: Sigma Receptor Binding Affinity

CompoundTarget(s)Assay TypeTest SystemKi (nM)Reference
Aminoethyl-Substituted Piperidinesσ1, σ2Radioligand BindingNot specifiedVaries by analog
Chiral (piperazin-2-yl)methanolsσ1, σ2Radioligand BindingGuinea pig brain and rat liver membranes12.4 (for 3d at σ1)[3]
N-1-allyl-N´-4-phenethylpiperazine Analogsσ1, σ2Radioligand BindingNot specified15 (for E-1 at σ1)[4]

Table 4: Histamine Receptor Antagonism

CompoundTarget(s)Assay TypeTest SystempA2Reference
Piperidine Analogues of GuanidinesH3Functional AssayGuinea pig jejunum8.43 - 8.49[5]
2-(1,4'-bipiperidin-1'-yl)thiazolopyridinesH3Not specifiedNot specifiedNot specified

Table 5: NLRP3 Inflammasome Inhibition

CompoundTargetAssay TypeTest SystemIC50 (nM)Reference
Alkenyl Sulfonylurea Derivative (incorporates a piperidine moiety)NLRP3IL-1β release assayTHP-1 cells24 - 26

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Radioligand Binding Assay for Dopamine Receptors [2][6]

  • Objective: To determine the binding affinity (Ki) of test compounds for dopamine D1, D2, and D3 receptors.

  • Materials:

    • Membrane preparations from cell lines stably expressing human recombinant dopamine D1, D2, or D3 receptors.

    • Radioligand (e.g., [³H]Spiperone).

    • Non-specific binding determinant (e.g., 1-10 µM Haloperidol).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well plates, glass fiber filters (pre-soaked in polyethyleneimine), filtration apparatus, and a scintillation counter.

  • Procedure:

    • Thaw membrane preparations and resuspend in assay buffer.

    • In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific determinant), and competition (membranes + radioligand + varying concentrations of test compound).

    • Incubate the plate for 60-120 minutes at room temperature.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

2. Radioligand Binding Assay for Sigma Receptors [7][8]

  • Objective: To determine the binding affinity (Ki) of test compounds for sigma-1 (S1R) and sigma-2 (S2R) receptors.

  • Materials:

    • Membrane preparations from guinea pig liver or brain.[3][7]

    • Radioligand for S1R (e.g., [³H]-(+)-pentazocine) or S2R (e.g., [³H]-DTG).[7][8]

    • Non-specific binding determinant (e.g., Haloperidol).[9]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4 or 8.0.[9][10]

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, incubate membrane preparations with the radioligand and either buffer (for total binding), a high concentration of a non-specific ligand (for non-specific binding), or varying concentrations of the test compound.

    • Incubate for a specified time at a specific temperature (e.g., 120 min at room temperature for S2R).[11]

    • Terminate the reaction by rapid filtration.

    • Wash filters and measure radioactivity.

  • Data Analysis: Calculate specific binding and determine IC50 and Ki values.

3. Histamine H3 Receptor Functional Assay (Guinea Pig Jejunum) [5]

  • Objective: To determine the antagonist potency (pA2) of test compounds at the histamine H3 receptor.

  • Method: The assay measures the ability of a compound to antagonize the inhibitory effect of a histamine H3 receptor agonist on electrically evoked contractions of the guinea-pig jejunum.[5]

  • Procedure:

    • Isolate a segment of the guinea pig jejunum and mount it in an organ bath containing a physiological salt solution.

    • Electrically stimulate the tissue to induce contractions.

    • Apply a histamine H3 receptor agonist to inhibit the contractions.

    • In the presence of varying concentrations of the test compound, determine the concentration of the agonist required to produce the same level of inhibition.

  • Data Analysis: Construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the original response.

4. NLRP3 Inflammasome Activation Assay (in THP-1 cells)

  • Objective: To measure the inhibitory effect of compounds on NLRP3 inflammasome activation by quantifying IL-1β release.

  • Cell Line: Human monocytic THP-1 cells, differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA).

  • Procedure:

    • Prime the differentiated THP-1 cells with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS).

    • Treat the cells with the test compound at various concentrations.

    • Induce NLRP3 inflammasome activation with a stimulus like nigericin or ATP.

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release at each compound concentration and determine the IC50 value.

Mandatory Visualization

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assay Purification->Binding_Assay Functional_Assay Functional Assay Purification->Functional_Assay Cell_Based_Assay Cell-Based Assay Purification->Cell_Based_Assay IC50_Ki IC50 / Ki Determination Binding_Assay->IC50_Ki Efficacy_Potency Efficacy & Potency Analysis Functional_Assay->Efficacy_Potency Cell_Based_Assay->Efficacy_Potency SAR Structure-Activity Relationship IC50_Ki->SAR Efficacy_Potency->SAR

Caption: General experimental workflow for determining the in vitro efficacy of novel compounds.

D2_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine / Analog D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Signaling Downstream Signaling PKA->Signaling

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

References

Benchmarking (1-Methylpiperidin-2-yl)methanamine: A Comparative Guide to Known Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the compound (1-Methylpiperidin-2-yl)methanamine against established ligands for nicotinic acetylcholine receptors (nAChRs), muscarinic acetylcholine receptors (mAChRs), and sigma receptors. Due to the limited publicly available biological data on this compound, this document serves as a methodological guide, outlining the experimental approaches and benchmark data necessary for its characterization. The structural similarity of its piperidine core to known receptor modulators suggests potential interactions with these receptor families.

Comparative Analysis of Receptor Ligands

To effectively characterize this compound, its binding affinity and functional activity would be compared against a panel of well-established receptor ligands. The following tables summarize the binding affinities (Ki) of known ligands for various receptor subtypes.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Nicotinic receptors are ligand-gated ion channels involved in a wide range of physiological processes.[1][2] The α4β2 and α7 subtypes are significant targets in the central nervous system.[3][4]

LigandReceptor SubtypeBinding Affinity (Ki, nM)
Nicotineα4β21 - 10
Vareniclineα4β2<1
ABT-418α4β2~10
Cytisineα4β2<1
EpibatidineVarious nAChRs<0.1
Sazetidine Aα4β2High Affinity

Note: Binding affinities can vary based on experimental conditions.

Muscarinic Acetylcholine Receptor (mAChR) Ligands

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems.[2][5] They are classified into five subtypes (M1-M5).[6]

LigandReceptor SubtypeBinding Affinity (Ki, nM)
AcetylcholineAll mAChRsEndogenous Agonist
AtropineNon-selective~1
PilocarpineM1, M310 - 100
PirenzepineM1 selective~10
XanomelineM1/M4 Preferring~5

Note: Binding affinities can vary based on experimental conditions.

Sigma Receptor Ligands

Sigma receptors, classified as σ1 and σ2, are intracellular chaperone proteins implicated in various cellular functions and are targets for neuropsychiatric and neurodegenerative disorders.[7][8]

LigandReceptor SubtypeBinding Affinity (Ki, nM)
Haloperidolσ1, σ2~3
(+)-Pentazocineσ1 selective~3
PB28σ1, σ2Subnanomolar
Fluvoxamineσ1High Affinity
DTGNon-selective~30

Note: Binding affinities can vary based on experimental conditions.[9]

Experimental Protocols

Characterizing a novel compound like this compound requires a systematic approach involving receptor binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[10][11]

Objective: To determine the binding affinity (Ki) of this compound for a target receptor.

Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand with known affinity for the target receptor.

General Protocol:

  • Preparation of Receptor Membranes: Cell lines or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.

  • Assay Incubation: The receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-Epibatidine for nAChRs, [3H]-NMS for mAChRs, or [3H]-(+)-pentazocine for σ1 receptors) and varying concentrations of the unlabeled test compound, this compound.

  • Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[10]

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays for GPCRs (e.g., Muscarinic Receptors)

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor.[12][13]

Objective: To characterize the functional activity of this compound at muscarinic acetylcholine receptors.

Principle: Muscarinic receptors signal through G proteins, leading to downstream second messenger production (e.g., inositol phosphates or changes in cyclic AMP) or other cellular responses like receptor internalization.[6][14][15]

General Protocol (Inositol Phosphate Accumulation Assay):

  • Cell Culture: Cells stably or transiently expressing the muscarinic receptor subtype of interest are cultured in multi-well plates.

  • Cell Labeling: The cells are incubated with a radiolabeled precursor, such as [3H]-myo-inositol, to incorporate it into the cellular phosphoinositide pool.

  • Compound Stimulation: The cells are then exposed to varying concentrations of this compound. An agonist control (e.g., carbachol) and an antagonist control are included.

  • Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The total inositol phosphates are then separated from other cellular components using ion-exchange chromatography.

  • Quantification: The amount of radiolabeled inositol phosphates is quantified by scintillation counting.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (concentration for half-maximal response) and Emax (maximal response) for agonist activity. For antagonists, the ability to inhibit the response to a known agonist is measured to determine the IC50.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

G cluster_0 Receptor Binding Assay Workflow prep Prepare Receptor Membranes incubate Incubate with Radioligand and Test Compound prep->incubate filter Separate Bound/Free Ligand via Filtration incubate->filter quantify Quantify Radioactivity filter->quantify analyze Analyze Data (IC50 -> Ki) quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

G cluster_1 Muscarinic (M1/M3/M5) Receptor Signaling agonist Agonist receptor M1/M3/M5 Receptor agonist->receptor g_protein Gq/11 receptor->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation

Caption: Simplified Gq-coupled muscarinic receptor signaling pathway.[14]

G cluster_2 Nicotinic Receptor Activation agonist Agonist receptor Nicotinic Receptor agonist->receptor channel_opening Ion Channel Opening receptor->channel_opening induces ion_influx Na+/Ca2+ Influx channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling depolarization->downstream

Caption: General signaling pathway for nicotinic acetylcholine receptors.[16][17]

References

Structural Activity Relationship of (1-Methylpiperidin-2-yl)methanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (1-methylpiperidin-2-yl)methanamine scaffold is a key pharmacophore in the development of novel therapeutic agents, particularly for neurological and psychiatric disorders. Its derivatives have shown significant affinity for various receptors, including nicotinic acetylcholine receptors (nAChRs) and sigma receptors. Understanding the structural activity relationship (SAR) of these derivatives is crucial for optimizing their potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of this compound derivatives based on available experimental data, detailing their biological activities and the experimental protocols used for their evaluation.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the piperidine ring and the methanamine nitrogen. The following tables summarize the available quantitative data for derivatives acting on different biological targets.

Nicotinic Acetylcholine Receptor Ligands

Derivatives of the this compound scaffold have been investigated as ligands for nAChRs. Modifications to the core structure can significantly impact binding affinity.

Compound IDModificationReceptor SubtypeBinding Affinity (Ki, nM)
Reference 1 6-FluoronicotineRat Brain nAChRs0.45[1]
Reference 2 6-BromonicotineRat Brain nAChRs0.45[1]
Reference 3 (-)-NicotineRat Brain nAChRs2.4[1]
Reference 4 6-MethoxynicotineRat Brain nAChRs22[1]
Reference 5 2β-Isoxazolyl-8-azabicyclo[3.2.1]octaneRat Brain nAChRs3[2]

Table 1: Binding affinities of selected nicotinic acetylcholine receptor ligands. Note that while not direct derivatives of this compound, these nicotine analogs provide insight into how substitutions on a related piperidine-like core affect nAChR affinity.

Sigma Receptor Ligands

The piperidine moiety is a common feature in high-affinity sigma receptor ligands. SAR studies on related piperidine and piperazine derivatives offer valuable insights.

Compound IDModificationReceptor SubtypeBinding Affinity (Ki, nM)
Compound 1 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma-13.2[3]
Haloperidol (Ref) -Sigma-12.5[3]
(+)-Pentazocine (Ref) -Sigma-1-[3]

Table 2: Binding affinities of selected piperidine/piperazine-based compounds for the Sigma-1 receptor.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This assay is used to determine the binding affinity of a compound to nAChRs.

Protocol:

  • Membrane Preparation: Whole rat brains (minus cerebellum) are homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 40,000 x g for 10 minutes. The resulting pellet is resuspended in fresh buffer and centrifuged again. The final pellet is resuspended in the assay buffer.

  • Binding Assay: The assay mixture contains the membrane preparation, the radioligand (e.g., [³H]cytisine or [³H]nicotine), and the test compound at various concentrations.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or 22°C) for a defined period (e.g., 60-75 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.[1]

Radioligand Binding Assay for Sigma-1 Receptors

This protocol is used to assess the affinity of compounds for the sigma-1 receptor.

Protocol:

  • Membrane Preparation: Membranes from guinea pig brain are prepared by homogenization in Tris-HCl buffer (50 mM, pH 8.0).

  • Binding Assay: The assay is performed in a final volume of 0.5 mL containing the membrane preparation, 20 nM --INVALID-LINK---pentazocine as the radioligand, and the test compound.

  • Incubation: The samples are incubated at 37°C for 120 minutes.

  • Non-specific Binding: Non-specific binding is determined in the presence of 10 µM unlabeled (+)-pentazocine.

  • Functional Profile (Agonist vs. Antagonist): To determine the functional profile, the assay is performed in the presence and absence of phenytoin (25 mM). An agonist will have a higher Ki ratio (without/with phenytoin), while an antagonist will have a ratio ≤1.[3]

  • Separation and Quantification: Similar to the nAChR assay, bound and free ligands are separated by filtration, and radioactivity is quantified.

  • Data Analysis: Ki values are calculated from the IC50 values.[3]

Visualizing Structure-Activity Relationships and Workflows

Graphical representations can aid in understanding complex biological processes and experimental designs.

SAR_Logic cluster_SAR Structural Modification to Biological Activity Core_Scaffold This compound Modification Substituent Modification (e.g., size, electronics, lipophilicity) Core_Scaffold->Modification Chemical Synthesis Activity Altered Biological Activity (Potency, Selectivity) Modification->Activity Structure-Activity Relationship Radioligand_Binding_Workflow Start Start: Radioligand Binding Assay Membrane_Prep 1. Membrane Preparation (Homogenization & Centrifugation) Start->Membrane_Prep Assay_Setup 2. Assay Setup (Membranes + Radioligand + Test Compound) Membrane_Prep->Assay_Setup Incubation 3. Incubation to Equilibrium Assay_Setup->Incubation Filtration 4. Separation of Bound/Free Ligand (Rapid Filtration) Incubation->Filtration Counting 5. Quantification (Liquid Scintillation Counting) Filtration->Counting Analysis 6. Data Analysis (IC50 -> Ki Calculation) Counting->Analysis End End: Determine Binding Affinity Analysis->End

References

A Comparative Guide to the Synthesis of (1-Methylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes to (1-Methylpiperidin-2-yl)methanamine, a valuable building block in medicinal chemistry. The selection of an optimal synthetic pathway is critical in drug discovery and development, impacting factors such as yield, purity, scalability, and cost. This document outlines three plausible synthetic strategies, offering detailed experimental protocols, quantitative data, and a logical framework for comparison to aid researchers in making informed decisions for their specific applications.

Executive Summary

Three primary synthetic routes to this compound have been evaluated, drawing analogies from the well-documented synthesis of its 4-substituted isomer and established chemical transformations.

  • Route A: N-Methylation of (Piperidin-2-yl)methanamine. This two-step route involves the synthesis of the key intermediate, (piperidin-2-yl)methanamine, followed by methylation of the piperidine nitrogen.

  • Route B: Reduction of 1-Methylpiperidine-2-carbonitrile. This two-step pathway proceeds via the synthesis of an N-methylated nitrile precursor, which is subsequently reduced to the target primary amine.

  • Route C: Multi-step Synthesis from N-Boc-2-piperidone. This longer, three-step route is analogous to the common synthesis of the 4-substituted isomer and involves reductive amination, deprotection, and a final N-methylation step.

The following sections provide a detailed comparison of these routes, including quantitative data, experimental protocols, and a visual representation of the synthetic strategies.

Data Presentation

Parameter Route A: N-Methylation Route B: Nitrile Reduction Route C: Multi-step Synthesis
Starting Material 2-(Aminomethyl)pyridine2-CyanopiperidineN-Boc-2-piperidone
Number of Steps 223
Key Intermediates (Piperidin-2-yl)methanamine1-Methylpiperidine-2-carbonitrileN-Boc-2-(aminomethyl)piperidine, 2-(Aminomethyl)piperidine
Overall Estimated Yield ~65-75%~60-70%~50-60%
Key Reactions Catalytic Hydrogenation, Eschweiler-Clarke MethylationN-Alkylation, Nitrile ReductionReductive Amination, Boc Deprotection, Eschweiler-Clarke Methylation
Potential Advantages Potentially high-yielding final step, well-established reactions.Can utilize commercially available starting materials.Follows a well-precedented route for the isomeric compound.
Potential Disadvantages Requires high-pressure hydrogenation, catalyst handling.Use of potent reducing agents (e.g., LiAlH4), potential for over-reduction.Longer reaction sequence, protection/deprotection steps required.

Logical Relationship of Synthetic Routes

The following diagram illustrates the different synthetic pathways to the target molecule, highlighting the key starting materials and intermediates.

G SM_A 2-(Aminomethyl)pyridine Int_A (Piperidin-2-yl)methanamine SM_A->Int_A Catalytic Hydrogenation SM_B 2-Cyanopiperidine Int_B 1-Methylpiperidine-2-carbonitrile SM_B->Int_B N-Alkylation SM_C N-Boc-2-piperidone Int_C1 N-Boc-2-(aminomethyl)piperidine SM_C->Int_C1 Reductive Amination FP This compound Int_A->FP Eschweiler-Clarke Methylation Int_B->FP Nitrile Reduction Int_C2 2-(Aminomethyl)piperidine Int_C1->Int_C2 Boc Deprotection Int_C2->FP Eschweiler-Clarke Methylation

Caption: Comparative workflow of synthetic routes to this compound.

Experimental Protocols

Route A: N-Methylation of (Piperidin-2-yl)methanamine

Step 1: Synthesis of (Piperidin-2-yl)methanamine

  • Reaction: Catalytic hydrogenation of 2-(aminomethyl)pyridine.

  • Procedure: To a solution of 2-(aminomethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or methanol, a catalytic amount of a hydrogenation catalyst (e.g., 5% Rh/C or PtO2) is added. The mixture is then subjected to hydrogen gas (typically 50-100 atm) in a high-pressure reactor and stirred at a controlled temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS. After cooling and venting the reactor, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield (piperidin-2-yl)methanamine.

  • Expected Yield: 80-90%.

Step 2: Eschweiler-Clarke Methylation

  • Reaction: N-methylation of the piperidine nitrogen of (piperidin-2-yl)methanamine.

  • Procedure: To a solution of (piperidin-2-yl)methanamine (1.0 eq), an excess of aqueous formaldehyde (e.g., 2.5 eq) and formic acid (e.g., 2.5 eq) are added. The reaction mixture is heated to reflux (around 100 °C) for several hours.[1][2] The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and made basic by the addition of a strong base (e.g., NaOH solution). The aqueous layer is then extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure to afford this compound. Purification can be achieved by distillation or column chromatography if necessary.

  • Expected Yield: 80-95%.[3]

Route B: Reduction of 1-Methylpiperidine-2-carbonitrile

Step 1: Synthesis of 1-Methylpiperidine-2-carbonitrile

  • Reaction: N-alkylation of 2-cyanopiperidine.

  • Procedure: To a solution of 2-cyanopiperidine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, a base (e.g., K2CO3, 1.5 eq) and a methylating agent (e.g., methyl iodide, 1.2 eq) are added. The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or GC-MS). The inorganic salts are then filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to give 1-methylpiperidine-2-carbonitrile.

  • Expected Yield: 70-85%.

Step 2: Nitrile Reduction

  • Reaction: Reduction of the nitrile group to a primary amine.

  • Procedure: 1-Methylpiperidine-2-carbonitrile (1.0 eq) is dissolved in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere. A powerful reducing agent such as lithium aluminum hydride (LiAlH4, e.g., 1.5 eq) is added portion-wise at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield this compound.

  • Expected Yield: 85-95%.

Route C: Multi-step Synthesis from N-Boc-2-piperidone

Step 1: Reductive Amination of N-Boc-2-piperidone

  • Reaction: Conversion of the lactam to an amino group.

  • Procedure: This step is analogous to the synthesis of the 4-substituted isomer. N-Boc-2-piperidone (1.0 eq) is reacted with a suitable aminating agent (e.g., ammonia or a protected amine equivalent) in the presence of a reducing agent. For instance, the lactam can be converted to a thiolactam followed by reductive desulfurization in the presence of an amine source, or through direct reductive amination using a reagent like sodium borohydride in the presence of an amine. This step would yield N-Boc-2-(aminomethyl)piperidine.

  • Expected Yield: 60-70%.

Step 2: Boc Deprotection

  • Reaction: Removal of the Boc protecting group.

  • Procedure: N-Boc-2-(aminomethyl)piperidine (1.0 eq) is dissolved in a suitable solvent like dichloromethane or dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added. The reaction is stirred at room temperature for a few hours until the deprotection is complete. The solvent and excess acid are removed under reduced pressure to yield the salt of 2-(aminomethyl)piperidine.

  • Expected Yield: >95%.

Step 3: Eschweiler-Clarke Methylation

  • Reaction: N-methylation of the piperidine nitrogen.

  • Procedure: The protocol is identical to Step 2 of Route A, starting from the deprotected 2-(aminomethyl)piperidine.

  • Expected Yield: 80-95%.[3]

Conclusion

The choice of the most suitable synthetic route for this compound will depend on the specific requirements of the research project.

  • Route A appears to be a strong candidate due to its potentially high overall yield and the use of well-established reactions. However, it requires specialized high-pressure hydrogenation equipment.

  • Route B offers a viable alternative, particularly if the starting nitrile is readily available. The main consideration for this route is the handling of potent and moisture-sensitive reducing agents.

  • Route C , while being the longest, follows a well-trodden path for the synthesis of a closely related isomer, which may provide a higher degree of predictability and success for researchers less familiar with the other transformations.

It is recommended that researchers evaluate the availability and cost of starting materials, as well as their laboratory capabilities, before selecting a final synthetic strategy. Further optimization of reaction conditions for each step may lead to improved yields and purity of the final product.

References

Comparative In Vivo Efficacy of Piperidine-Containing Antihistamines in Allergic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative in vivo performance of rupatadine, levocetirizine, and bilastine, three prominent second-generation antihistamines featuring a core piperidine scaffold.

This guide provides a comprehensive comparison of the in vivo efficacy of rupatadine, levocetirizine, and bilastine in preclinical and clinical models of allergic inflammation. While not direct derivatives of (1-Methylpiperidin-2-yl)methanamine, these drugs share a piperidine moiety, a key structural feature contributing to their pharmacological profiles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to aid in research and development decisions.

Comparative Efficacy Data

The in vivo efficacy of rupatadine, levocetirizine, and bilastine has been evaluated in various models of allergic rhinitis and urticaria. The following tables summarize key quantitative findings from these studies.

DrugAnimal ModelEndpointEfficacy
Rupatadine Histamine-induced hypotension in ratsInhibition of hypotensionID50 = 1.4 mg/kg (i.v.)
PAF-induced hypotension in ratsInhibition of hypotensionID50 = 0.44 mg/kg (i.v.)
Histamine-induced bronchoconstriction in guinea pigsInhibition of bronchoconstrictionID50 = 113 µg/kg (i.v.)
PAF-induced bronchoconstriction in guinea pigsInhibition of bronchoconstrictionID50 = 9.6 µg/kg (i.v.)
Levocetirizine Oxazolone-induced atopic dermatitis in miceReduction in scratching scoreSignificant reduction from 15.25 to 6.75 scratches/20 min with topical FV formulation[1]
Reduction in erythema scoreSignificant reduction[1]
Reduction in dermal eosinophil countSignificant reduction[1]
Bilastine Histamine-induced capillary permeability in ratsInhibition of permeabilityDose-dependent, similar to cetirizine and more potent than fexofenadine[2]
Passive cutaneous anaphylaxis in rodentsInhibition of reactionSimilar to cetirizine and superior to fexofenadine[2]
Active cutaneous anaphylaxis in miceInhibition of reactionLess potent than cetirizine but superior to fexofenadine[2]
DrugHuman ModelEndpointEfficacy (at 24 hours)
Rupatadine Histamine-induced wheal and flareInhibition of wheal area52.5% inhibition[3]
Inhibition of flare area52.5% inhibition[3]
Levocetirizine Histamine-induced wheal and flareInhibition of wheal and flareSignificantly more effective than desloratadine[4]
Bilastine Histamine-induced wheal and flareInhibition of wheal area74.6% inhibition (most pronounced among comparators)[3]
Inhibition of flare areaSignificant reduction, with a faster onset of action than rupatadine and desloratadine[3]

Signaling Pathways

The primary mechanism of action for all three drugs is the inverse agonism of the histamine H1 receptor. Rupatadine also exhibits potent antagonism of the Platelet-Activating Factor (PAF) receptor.

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological effects of an allergic response.[5][6][7][8] Antihistamines block this pathway by stabilizing the inactive conformation of the H1 receptor.

H1R_Signaling cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R binds Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Response PKC->Response

Histamine H1 Receptor Signaling Cascade
Platelet-Activating Factor (PAF) Receptor Signaling Pathway

Similar to the H1 receptor, the PAF receptor is a GPCR that primarily signals through the Gq protein, activating the PLC-IP3-DAG pathway.[9] This leads to a range of pro-inflammatory effects, including platelet aggregation and increased vascular permeability. Rupatadine's dual antagonism of both H1 and PAF receptors provides a broader mechanism for inhibiting allergic and inflammatory responses.

PAFR_Signaling cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR binds Gq_PAF Gq Protein PAFR->Gq_PAF activates PLC_PAF Phospholipase C (PLC) Gq_PAF->PLC_PAF activates PIP2_PAF PIP2 PLC_PAF->PIP2_PAF hydrolyzes IP3_PAF IP3 PIP2_PAF->IP3_PAF DAG_PAF DAG PIP2_PAF->DAG_PAF ER_PAF Endoplasmic Reticulum IP3_PAF->ER_PAF binds to receptor on PKC_PAF Protein Kinase C (PKC) DAG_PAF->PKC_PAF activates Ca2_PAF Ca²⁺ ER_PAF->Ca2_PAF releases Response_PAF Inflammatory Response (e.g., platelet aggregation, increased vascular permeability) Ca2_PAF->Response_PAF PKC_PAF->Response_PAF

PAF Receptor Signaling Cascade

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of in vivo studies. Below are representative protocols for key experiments cited in this guide.

Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice

This model is widely used to study the pathophysiology of allergic rhinitis and to evaluate the efficacy of therapeutic agents.

OVA_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_endpoints Efficacy Endpoints sensitization_ip Day 0, 7, 14: Intraperitoneal (i.p.) injection of OVA + Alum Adjuvant challenge_in Day 21-28: Daily intranasal (i.n.) administration of OVA sensitization_ip->challenge_in treatment Administer Test Compound (e.g., Rupatadine, Levocetirizine, Bilastine) prior to i.n. challenge challenge_in->treatment symptoms Record nasal symptoms (sneezing, nasal rubbing) challenge_in->symptoms lavage Collect nasal lavage fluid (NALF) for cytokine analysis (e.g., IgE, PGD2, LTC4) challenge_in->lavage histology Histological analysis of nasal mucosa for inflammatory cell infiltration challenge_in->histology treatment->challenge_in

Workflow for OVA-Induced Allergic Rhinitis Model

Protocol Details:

  • Animals: BALB/c mice are commonly used due to their propensity to develop Th2-biased immune responses.[10][11][12]

  • Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) mixed with an adjuvant, typically aluminum hydroxide (alum), on multiple days (e.g., days 0, 7, and 14).[13] A typical dose is 0.5 mg/mL OVA with 20 mg/mL aluminum hydroxide in a 0.2 mL suspension.[13]

  • Challenge: Following the sensitization period, mice are challenged by daily intranasal (i.n.) administration of an OVA solution (e.g., 100 µg of OVA) for a defined period (e.g., 7 consecutive days).[13]

  • Treatment: Test compounds (e.g., rupatadine, levocetirizine, bilastine) or vehicle are administered, typically orally or intraperitoneally, at a specified time before each intranasal challenge.

  • Endpoint Assessment:

    • Nasal Symptoms: The frequency of sneezing and nasal rubbing is counted for a defined period (e.g., 10-15 minutes) immediately after the final OVA challenge.[12][14]

    • Biochemical Analysis: Serum levels of OVA-specific IgE and histamine are measured.[13] Additionally, levels of inflammatory mediators such as prostaglandin D2 (PGD2) and leukotriene C4 (LTC4) can be quantified in nasal lavage fluid.[13]

    • Histology: Nasal tissues are collected for histological examination to assess inflammatory cell infiltration (e.g., eosinophils, mast cells).[12][14]

Histamine-Induced Bronchoconstriction in Guinea Pigs

This model is a classic assay to evaluate the antihistaminic properties of a compound by measuring its ability to protect against histamine-induced airway smooth muscle contraction.[1][15][16][17][18]

Protocol Details:

  • Animals: Dunkin-Hartley guinea pigs are frequently used for this assay.

  • Procedure:

    • Conscious guinea pigs are placed in a chamber and exposed to an aerosol of histamine acid phosphate (e.g., 0.25%) generated by a nebulizer.[18]

    • The time until the onset of pre-convulsive dyspnea (a sign of severe bronchoconstriction) is recorded as the pre-challenge value.

    • The animals are then removed from the chamber and allowed to recover.

    • The test compound or vehicle is administered (e.g., orally or intravenously).

    • After a specified pretreatment time, the animals are re-challenged with the histamine aerosol, and the time to the onset of dyspnea is recorded again.

  • Endpoint Assessment: The efficacy of the test compound is expressed as the percentage of protection, calculated based on the increase in the time to the onset of dyspnea after drug treatment compared to the pre-challenge time.

PAF-Induced Hypotension in Rats

This model assesses the ability of a compound to antagonize the hypotensive effects of Platelet-Activating Factor.[19][20]

Protocol Details:

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.

  • Procedure:

    • Rats are anesthetized, and a carotid artery is cannulated for continuous monitoring of mean arterial pressure (MAP). A jugular vein is cannulated for drug administration.[20]

    • A stable baseline MAP is established.

    • PAF is administered intravenously (e.g., 2 µg/kg) to induce a profound but reversible hypotensive response.[20]

    • The test compound or vehicle is administered intravenously or orally at various doses.

    • After a defined pretreatment period, the PAF challenge is repeated.

  • Endpoint Assessment: The percentage inhibition of the PAF-induced hypotensive response is calculated for each dose of the test compound to determine the ID50 value.

Conclusion

Rupatadine, levocetirizine, and bilastine are all effective second-generation antihistamines with a piperidine core that demonstrate significant in vivo efficacy in models of allergic inflammation. Levocetirizine and bilastine show potent and specific H1 receptor antagonism. Rupatadine offers a dual mechanism of action by also antagonizing the PAF receptor, which may provide additional benefits in certain inflammatory conditions. The choice of compound for further development or clinical application will depend on the specific therapeutic indication, the desired onset and duration of action, and the relative importance of H1 versus combined H1/PAF antagonism. The experimental models and protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other novel anti-allergic compounds.

References

Safety Operating Guide

Proper Disposal of (1-Methylpiperidin-2-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of (1-Methylpiperidin-2-yl)methanamine, ensuring the safety of laboratory personnel and environmental compliance. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with this chemical.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. The following procedures are based on standard laboratory safety protocols and information derived from safety data sheets (SDS).

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its associated hazards. According to GHS classifications, this compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause severe skin burns and eye damage.[2][3]

Personal Protective Equipment (PPE): To ensure personal safety, the following PPE must be worn when handling this substance:

  • Gloves: Chemical-resistant gloves must be inspected before use. Proper glove removal technique is essential to avoid skin contact.[1][4]

  • Eye Protection: Safety glasses or goggles are required. In situations with a risk of splashing, a face shield should also be used.[1]

  • Protective Clothing: A lab coat or a complete suit protecting against chemicals is necessary. The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1]

  • Respiratory Protection: If working in an area with inadequate ventilation or where dust or aerosols may form, a suitable respirator should be used.[4][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents environmental contamination and exposure to personnel.

  • Waste Collection:

    • Collect waste this compound in a designated, suitable, and closed container.[1] The container should be clearly labeled with the chemical name and associated hazards.

    • Do not mix this waste with other chemicals unless compatibility has been confirmed.

  • Storage of Chemical Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • The disposal of this compound must be handled by a licensed professional waste disposal service.[1][4] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[4][6]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Provide them with a copy of the Safety Data Sheet (SDS).

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, paper towels, and empty containers, should be treated as hazardous waste.

    • Contaminated packaging should be disposed of as unused product.[1] Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning if permissible by local regulations.

Emergency Procedures

In the event of a spill or exposure, follow these first-aid measures and immediately consult a physician.[1][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][7]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[1][3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][3]

For spills, evacuate the area and ensure adequate ventilation.[1][5] Use personal protective equipment.[1][5] Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[1] Avoid creating dust.[1]

Quantitative Data Summary

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Skin Corrosion/IrritationCategory 1C / 2H314: Causes severe skin burns and eye damage[2][3] / H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage[8] / H319: Causes serious eye irritation[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Generation & Segregation cluster_2 Storage & Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety glasses/face shield - Lab coat/chemical suit - Respirator (if needed) start->ppe generate_waste Generate Chemical Waste ppe->generate_waste liquid_waste Liquid Waste: Collect in a labeled, sealed container generate_waste->liquid_waste solid_waste Solid Waste (Contaminated materials): Collect in a separate, labeled container generate_waste->solid_waste storage Store waste in a designated, secure, and well-ventilated area liquid_waste->storage solid_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs disposal Arrange for pickup by a licensed waste disposal service contact_ehs->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.